Eupolauridine
Description
Properties
CAS No. |
58786-39-3 |
|---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2,8-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-2-4-11-10(3-1)13-12-9(5-7-15-13)6-8-16-14(11)12/h1-8H |
InChI Key |
KIVUUVOREYMMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CC4=C3C2=NC=C4 |
melting_point |
156 - 157 °C |
Other CAS No. |
58786-39-3 |
physical_description |
Solid |
Synonyms |
eupolauridine indeno(1,2,3-ij)(2,7)naphthyridine |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Eupolauridine from Cananga odorata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupolauridine, a bioactive azafluoranthene alkaloid, was first discovered in the tropical tree Cananga odorata, commonly known as Ylang-Ylang. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound with a focus on its mechanism of action as a DNA topoisomerase inhibitor. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Cananga odorata (Lam.) Hook.f. & Thomson, a member of the Annonaceae family, is a fast-growing tropical tree native to the Indo-Pacific region.[1][2] It is renowned for the fragrant essential oils extracted from its flowers, which are extensively used in the perfume and cosmetic industries. Beyond its aromatic properties, various parts of the plant have been used in traditional medicine to treat a range of ailments. Phytochemical investigations of C. odorata have led to the isolation of a diverse array of secondary metabolites, including terpenoids, flavonoids, and alkaloids. Among these, the azafluoranthene alkaloid this compound stands out for its potent biological activities. This document details the discovery of this compound from C. odorata and provides a technical guide to its isolation, characterization, and mechanism of action.
Discovery and Isolation of this compound
Experimental Protocol: Alkaloid Extraction and Isolation
The following protocol describes a general method for the extraction and isolation of alkaloids, including this compound, from plant material. This procedure is based on modern phytochemical techniques and is intended to be representative of the methods used for such discoveries.
2.1.1. Plant Material Collection and Preparation
-
Collect fresh bark of Cananga odorata.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Macerate the powdered bark with methanol (or ethanol) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
2.1.3. Acid-Base Partitioning
-
Suspend the crude methanolic extract in 10% acetic acid.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Adjust the pH of the filtrate to approximately 9-10 with a concentrated ammonium hydroxide solution.
-
Perform liquid-liquid extraction of the basified solution with dichloromethane or chloroform (3 x volume of the aqueous solution).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid fraction.
2.1.4. Chromatographic Purification
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent or under UV light.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Perform further purification of the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques. The following section details the key data used for its characterization.
Experimental Protocol: Spectroscopic Analysis
3.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Record the UV spectrum of the purified compound dissolved in methanol using a UV-Vis spectrophotometer.
3.1.2. Infrared (IR) Spectroscopy
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
3.1.3. Mass Spectrometry (MS)
-
Acquire the high-resolution mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.
3.1.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Quantitative Data
The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₈N₂O |
| Molecular Weight | 220.23 g/mol |
| Appearance | Yellow solid |
| UV λmax (MeOH) | 220, 240, 287, 351, 369 nm |
| IR (KBr) νmax | Aromatic C-H, C=C, C=N, C=O stretching |
| ¹H NMR (CDCl₃) | δ (ppm): 7.5-9.0 (aromatic protons) |
| ¹³C NMR (CDCl₃) | δ (ppm): 110-160 (aromatic carbons), >180 (carbonyl carbon) |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used.
Table 2: In Vitro Bioactivity of this compound
| Target | Assay | IC₅₀ (µM) |
| Fungal Topoisomerase I | DNA Relaxation | 20 |
| Human Topoisomerase I | DNA Relaxation | 33 |
Mechanism of Action: DNA Topoisomerase Inhibition
This compound exerts its antifungal and cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.
-
Topoisomerase I Inhibition: this compound inhibits the DNA relaxation activity of fungal topoisomerase I.
-
Topoisomerase II Interaction: A major target for the cell-killing activity of this compound is DNA topoisomerase II. It stabilizes the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.
This DNA damage, if not repaired, triggers a cellular DNA damage response (DDR), which can lead to cell cycle arrest and ultimately apoptosis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and characterization of this compound.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.
Conclusion
This compound, first isolated from Cananga odorata, represents a significant natural product with well-defined biological activity. Its mechanism of action as a DNA topoisomerase inhibitor makes it a compelling candidate for further investigation in the development of antifungal and anticancer agents. This technical guide provides a foundational resource for researchers, summarizing the key experimental procedures and data related to this promising alkaloid. Further research into the specific downstream effectors of the this compound-induced DNA damage response could unveil additional therapeutic targets and applications.
References
Unraveling the Enigmatic Pathway: A Hypothetical Biosynthesis of Eupolauridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of Eupolauridine has not been fully elucidated. This technical guide presents a scientifically plausible, hypothetical pathway based on established principles of alkaloid biosynthesis and analogies with related compounds. The experimental protocols described are general methodologies that would be employed to investigate such a pathway.
Introduction
This compound is a diazafluoranthene alkaloid that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering in microbial hosts, and for the discovery of novel derivatives with improved therapeutic properties. This guide outlines a proposed biosynthetic route to this compound, detailing the hypothetical enzymatic steps and precursor molecules. It also provides an overview of the experimental strategies required to validate this proposed pathway.
Proposed Biosynthetic Pathway of this compound
The structure of this compound, characterized by a fused phenanthrene and pyridine ring system, suggests a convergent biosynthesis originating from precursors for each of these core structures. We hypothesize a pathway that initiates from the amino acids L-tyrosine and L-lysine.
Hypothetical Enzymatic Reactions
The following table summarizes the proposed enzymatic reactions in the biosynthesis of this compound.
| Step | Proposed Reaction | Precursor(s) | Intermediate(s) | Putative Enzyme Class |
| 1 | Decarboxylation and Oxidative Deamination | L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Aromatic amino acid decarboxylase, Aminotransferase |
| 2 | Oxidative Coupling | 2 molecules of 4-Hydroxyphenylpyruvic acid | Biphenolic intermediate | Cytochrome P450 monooxygenase |
| 3 | Intramolecular Cyclization and Decarboxylation | Biphenolic intermediate | Phenanthrene core | Cyclase, Decarboxylase |
| 4 | Decarboxylation and Oxidative Deamination | L-Lysine | 5-Aminopentanal | Lysine decarboxylase, Amine oxidase |
| 5 | Cyclization | 5-Aminopentanal | Δ¹-Piperideine | Spontaneous/Enzymatic |
| 6 | Condensation and Aromatization | Phenanthrene core and Δ¹-Piperideine | Dihydrophenanthro[4,5-cde]azepine derivative | Condensation enzyme, Oxidase |
| 7 | Ring Contraction and Oxidation | Dihydrophenanthro[4,5-cde]azepine derivative | This compound | Ring-rearranging enzyme, Oxidase |
Visualizing the Hypothetical Pathway
The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its experimental elucidation.
Caption: A hypothetical biosynthetic pathway for this compound.
Eupolauridine: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupolauridine is a polycyclic aromatic alkaloid belonging to the diazafluoranthene class of compounds. First isolated from the Tulip tree (Liriodendron tulipifera), it has since been found in various other plant species, notably within the Annonaceae family, including Cananga odorata (Ylang-ylang). This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as an antifungal agent. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Physical and Chemical Properties
General and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₄H₈N₂ | Calculated |
| Molecular Weight | 204.23 g/mol | Calculated |
| Appearance | Yellow solid | [1] |
| Melting Point | 278-280 °C | Value for 8-hydroxythis compound, a close analogue.[2] |
| Boiling Point | Not available | Data not found in literature. |
| Solubility | Soluble in Methanol (MeOH) | [1] |
| pKa | Not available | Data not found in literature. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data reported in the literature.
| Spectroscopy | Data | Source/Notes |
| UV-Vis (in MeOH) | λmax (log ε): 220 (4.15), 240 (3.98), 287 (3.82), 351 (3.28), 369 (3.35) nm | [1] |
| ¹H NMR | The ¹H NMR spectrum of 8-hydroxythis compound is reported to be identical to that of isolated this compound. | [2] |
| ¹³C NMR | Refer to Table 1 in the cited literature for the ¹³C NMR data of 8-hydroxythis compound. | [2] |
| Infrared (IR) | Not available | Specific data for this compound not found. |
| Mass Spectrometry (MS) | LC-MS m/z 221.1 [M + H]⁺ (for this compound N-oxide) | [1] |
Experimental Protocols
Isolation of this compound from Ambavia gerrardii
The following is a general procedure for the isolation of this compound and its derivatives from the roots of Ambavia gerrardii, a plant endemic to Madagascar.[1]
-
Extraction: An ethanol (EtOH) extract of the plant material is subjected to liquid-liquid partitioning between hexanes, dichloromethane (CH₂Cl₂), and methanol (MeOH).
-
Fractionation: The active CH₂Cl₂ fraction is further fractionated by C18 open column chromatography and high-performance liquid chromatography (HPLC) to yield this compound and its derivatives.
Synthesis of this compound
A three-step synthesis of this compound has been reported, starting from the thermal rearrangement of an oxime O-crotyl ether to afford onychine, which is then converted to this compound.[3]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing.[2]
-
Inoculum Preparation: Fungal strains are cultured in an appropriate medium (e.g., Sabouraud dextrose broth) and the cell suspension is adjusted to a final concentration of 2 x 10³ cells/mL for Candida albicans and 1 x 10⁴ cells/mL for Cryptococcus neoformans.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate to a final volume of 50 µL per well.
-
Inoculation: 50 µL of the adjusted inoculum in RPMI-1640 medium is added to each well.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant reduction in growth compared to the control.
DNA Topoisomerase II Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II assay buffer, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (or a solvent control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase II to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol.
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of relaxation is observed as the persistence of the supercoiled DNA form.
Biological Activity and Signaling Pathways
This compound exhibits significant antifungal activity against a range of pathogenic fungi. Its primary mechanism of action involves the inhibition of DNA topoisomerases, essential enzymes that regulate the topology of DNA. Specifically, this compound has been shown to inhibit both fungal DNA topoisomerase I and topoisomerase II.
The inhibition of topoisomerase II is considered a major target for the fungal cell-killing activity of this compound. The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis or cell death.
Conclusion
This compound is a promising natural product with potent antifungal properties. Its mechanism of action, targeting fungal DNA topoisomerases, makes it an attractive candidate for further investigation and development as a novel antifungal agent. This technical guide summarizes the current knowledge on the physical, chemical, and biological properties of this compound, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.
References
- 1. Isolation and Synthesis of Antiproliferative this compound Alkaloids of Ambavia gerrardii from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.wm.edu]
Spectroscopic Profile of Eupolauridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the azafluoranthene alkaloid, Eupolauridine. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. All data is compiled from peer-reviewed scientific literature.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.19 | s | H-1 | |
| 8.86 | d | 4.8 | H-4 |
| 8.30 | d | 4.8 | H-5 |
| 8.13 | d | 8.0 | H-7 |
| 7.74 | d | 8.0 | H-6 |
| 7.60 | s | H-3 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-5 |
| 149.9 | C-7a |
| 145.4 | C-4 |
| 143.8 | C-1 |
| 136.2 | C-9b |
| 131.6 | C-6 |
| 129.8 | C-9a |
| 128.7 | C-5a |
| 126.9 | C-7 |
| 120.4 | C-2 |
| 119.8 | C-9c |
| 118.8 | H-3 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 204 | 100 | [M]⁺ |
| 176 | 20 | [M-CO]⁺ |
| 150 | 15 | [M-CO-C₂H₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for this compound (MeOH)
| λmax (nm) | log ε |
| 218 | 4.45 |
| 243 | 4.58 |
| 252 | 4.60 |
| 275 | 4.10 |
| 285 | 4.15 |
| 318 | 3.85 |
| 330 | 3.90 |
| 350 | 3.60 |
| 368 | 3.75 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) was performed on a mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratios (m/z) and their relative intensities were recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum was recorded on a spectrophotometer. A solution of this compound was prepared in methanol (MeOH). The absorbance was measured over a wavelength range of 200-400 nm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Eupolauridine's Bioactivity: A Technical Review of its Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
Eupolauridine, a naturally occurring azafluoranthene alkaloid, has demonstrated significant biological activity, primarily investigated for its antifungal properties. This technical guide provides an in-depth review of the existing literature on this compound's bioactivity, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Antifungal Activity
This compound has been shown to possess in vitro activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration that inhibits 80% of fungal growth, has been determined for several species.
Table 1: Antifungal Activity of this compound (MIC Values) [1]
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | B311 | 1.56 |
| Cryptococcus neoformans | ATCC 52657 | 0.78 |
| Aspergillus fumigatus | ATCC 26934 | 1.56 |
| Aspergillus flavus | ATCC 9170 | Not Determined |
| Trichophyton mentagrophytes | ATCC 9972 | Not Determined |
Note: Amphotericin B was used as a control drug in the cited study, with MICs of 0.156 for C. albicans, 0.078 for C. neoformans, and 1.25 for A. fumigatus.[1]
Cytotoxicity Profile
Mechanism of Action: Targeting Fungal DNA Topoisomerases
The primary mechanism of this compound's antifungal activity involves the inhibition of DNA topoisomerases, essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[1]
Initially, this compound was found to inhibit fungal DNA topoisomerase I.[1] However, further investigation revealed that its principal target for fungal cell killing is DNA topoisomerase II.[1] this compound acts by stabilizing the covalent complex between topoisomerase II and DNA.[1] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to DNA damage and ultimately, cell death.[1]
Interestingly, cells lacking topoisomerase I were found to be more sensitive to this compound, suggesting a complex interplay of topoisomerase activity in the presence of the drug.[1] Furthermore, the cell-killing activity of this compound was more pronounced in cells that overexpressed topoisomerase II.[1]
The following diagram illustrates the proposed signaling pathway for this compound's antifungal action.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the study of this compound's bioactivity.
Antifungal Activity Assay
-
Method: Broth microdilution method in 96-well microplates.[1]
-
Procedure:
-
Fungal organisms are incubated with serially diluted concentrations of this compound.
-
Growth is compared to that of control wells without the compound.
-
Growth is assessed turbidometrically by measuring absorbance at 630 nm using a plate reader.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that inhibits 80% of growth compared to the control.[1]
-
Cytotoxicity Assay
-
Method: Neutral red staining procedure in 96-well tissue culture-treated microplates.[1]
-
Cell Lines Used:
-
Procedure: The assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.
DNA Topoisomerase I Inhibition Assay (Catalytic Activity)
-
Method: Measurement of the conversion of supercoiled DNA to relaxed DNA.[1]
-
Procedure:
-
Purified fungal or human topoisomerase I is incubated with supercoiled plasmid DNA in the presence or absence of this compound.
-
The reaction products (supercoiled and relaxed DNA) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
DNA Topoisomerase II Covalent Complex Formation Assay
-
Method: Measurement of the level of covalent protein-DNA complexes.[1]
-
Procedure:
-
Purified yeast topoisomerase II is incubated with 32P-labeled DNA and varying concentrations of this compound.
-
The reaction is stopped, and protein-DNA complexes are precipitated.
-
The amount of radioactivity in the precipitate, which is proportional to the level of covalent complexes, is measured.[1] An increase in precipitated radioactivity in the presence of this compound indicates the stabilization of the cleavage complex.[1]
-
The workflow for determining the mechanism of action of this compound is depicted in the following diagram.
Conclusion and Future Directions
The available literature strongly supports the antifungal activity of this compound, with a well-defined mechanism of action targeting fungal DNA topoisomerase II. Its apparent low cytotoxicity against mammalian cells makes it an interesting candidate for further investigation as a potential antifungal therapeutic.
However, there is a notable lack of comprehensive data on its anticancer and antibacterial activities. Future research should focus on:
-
Broad-spectrum anticancer screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to quantitatively assess its antiproliferative potential.
-
Antibacterial activity testing: Evaluating the MIC of this compound against a range of pathogenic bacteria to explore its potential as an antibacterial agent.
-
In vivo efficacy and toxicity studies: If promising in vitro activity is identified, subsequent studies in animal models will be crucial to evaluate its therapeutic potential and safety profile.
A more thorough understanding of this compound's full bioactivity spectrum will be essential for its potential development as a clinical agent.
References
Early Investigations into the Antifungal Properties of Eupolauridine: A Technical Overview
This technical guide provides an in-depth analysis of the foundational research conducted on the antifungal properties of Eupolauridine, an azafluoranthene alkaloid. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Antifungal Activity
Early in vitro studies demonstrated this compound's efficacy against a spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration that inhibited 80% of fungal growth, was a key metric in these assessments. The quantitative data from these initial screenings are summarized below.[1]
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | B311 | 3.12 |
| Cryptococcus neoformans | ATCC 52657 | 1.56 |
| Aspergillus fumigatus | ATCC 26934 | 6.25 |
| Aspergillus flavus | ATCC 9170 | 6.25 |
| Trichophyton mentagrophytes | ATCC 9972 | 3.12 |
Data sourced from a pivotal early study on this compound's antifungal action.[2]
Notably, this compound exhibited no significant cytotoxicity to various mammalian cell lines at concentrations up to 60 µg/ml.[2]
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies to determine the antifungal and cytotoxic activities of this compound.
A broth microdilution method was utilized to determine the in vitro antifungal activity of this compound.
-
Fungal Strains: The study included Candida albicans (B311), Cryptococcus neoformans (ATCC 52657), Aspergillus fumigatus (ATCC 26934), Aspergillus flavus (ATCC 9170), and Trichophyton mentagrophytes (ATCC 9972).[1]
-
Assay Setup: The growth inhibition was assessed in 96-well microplates.[1]
-
Procedure:
-
The fungal organisms were incubated with serially diluted samples of this compound.
-
Control wells containing the organism without the drug were included for comparison.
-
The plates were incubated to allow for fungal growth.
-
-
Growth Assessment: Fungal growth was measured turbidometrically by reading the absorbance at 630 nm (A630) using a plate reader.[1]
-
Endpoint Determination: The MIC was determined as the lowest concentration of this compound that resulted in an 80% inhibition of growth compared to the control.[1] The 50% inhibitory concentration (IC50) was also estimated graphically from concentration-versus-growth plots.[1]
Antifungal Susceptibility Testing Workflow.
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines.
-
Cell Lines: The cell lines used were SK-MEL (malignant melanoma), KB (epidermal carcinoma, oral), and BT-549 (ductal carcinoma).[1]
-
Procedure: The specifics of the cytotoxicity assay protocol are not detailed in the provided search results but would typically involve exposing the cell lines to varying concentrations of this compound and measuring cell viability using a standard method such as an MTT or MTS assay.
Mechanism of Action: Targeting DNA Topoisomerases
Initial research into this compound's mechanism of action identified DNA topoisomerases as its primary cellular targets.[3] The alkaloid was found to inhibit the DNA relaxation activity of fungal topoisomerase I.[2][3] However, further investigation revealed that its principal mode of fungal cell killing is through the stabilization of DNA topoisomerase II covalent complexes, rather than solely inhibiting topoisomerase I.[1][2][3] This dual-targeting mechanism contributes to its potent antifungal effects.
Proposed Mechanism of this compound's Antifungal Action.
References
Probing the Enigmatic Mechanism of Eupolauridine: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupolauridine, a naturally occurring azafluoranthene alkaloid, has garnered significant interest within the scientific community for its potential as an antifungal and antitumor agent. Preliminary investigations into its mechanism of action have revealed a primary role as a topoisomerase II poison. This technical guide synthesizes the current understanding of this compound's molecular interactions and cellular consequences, providing a comprehensive overview of its mechanism of action based on preliminary studies. It aims to serve as a foundational resource for researchers engaged in the exploration and development of this compound and its analogs as therapeutic agents.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily by targeting DNA topoisomerase II. Unlike catalytic inhibitors, this compound acts as a topoisomerase II poison, stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][2] These DNA lesions are highly cytotoxic and can trigger downstream cellular events such as cell cycle arrest and apoptosis.[1]
While this compound has been shown to inhibit the DNA relaxation activity of fungal topoisomerase I, it does not stabilize the cleavage complex of either human or fungal topoisomerase I.[3][4] In contrast, in vitro assays have confirmed that this compound effectively stabilizes topoisomerase II covalent complexes, identifying it as a potent topoisomerase II poison.[3]
Quantitative Data on Topoisomerase Inhibition
The inhibitory activity of this compound against topoisomerases has been quantified in various studies. The following table summarizes the available IC50 values.
| Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Fungal Topoisomerase I | DNA Relaxation | 20 | [5] |
| Human Topoisomerase I | DNA Relaxation | 33 | [5] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cytotoxicity Profile
The ability of this compound to induce cell death has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are presented below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 2.8 |
| HCT-8 | Ileocecal Adenocarcinoma | 2.1 |
| HCT-116 | Colon Carcinoma | >10 |
| MDAMB-231 | Breast Adenocarcinoma | 3.4 |
| PANC-1 | Pancreatic Carcinoma | 3.5 |
| PSN-1 | Pancreatic Adenocarcinoma | 2.9 |
Data sourced from a study by Zee-Cheng et al. It is important to note that this compound has been reported to exhibit no significant cytotoxicity in mammalian cells in some studies, suggesting its selective potential.[3]
Anticipated Downstream Cellular Effects
Based on its established mechanism as a topoisomerase II poison, this compound is expected to induce cell cycle arrest and apoptosis. While direct experimental evidence for these effects with this compound is still emerging, the known consequences of topoisomerase II inhibition provide a strong basis for these hypotheses.
Cell Cycle Arrest
Topoisomerase II poisons are well-documented to cause cell cycle arrest, most commonly in the G2/M phase.[6] This arrest is a cellular response to the accumulation of DNA double-strand breaks, preventing the cell from entering mitosis with a damaged genome.
A proposed workflow for investigating this compound-induced cell cycle arrest is depicted below.
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Apoptosis Induction
The persistence of DNA double-strand breaks induced by this compound is a potent signal for the initiation of apoptosis, or programmed cell death. This process is a critical mechanism for eliminating genetically damaged cells and is a hallmark of the efficacy of many anticancer drugs.
The signaling cascade leading to apoptosis following topoisomerase II inhibition is complex and can involve both intrinsic (mitochondrial) and extrinsic pathways. A simplified representation of the expected apoptotic pathway is shown below.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established techniques for characterizing topoisomerase inhibitors.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
-
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
This compound dissolved in DMSO
-
Stop Buffer (e.g., STEB: 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
-
Procedure:
-
Prepare reaction mixtures on ice, each containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and 200 ng of supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding Stop Buffer.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA band.
-
Topoisomerase II Cleavage Complex Stabilization Assay
This assay determines if this compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA intermediate.
-
Materials:
-
Purified human Topoisomerase IIα
-
Linearized plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/ml BSA)
-
10 mM ATP solution
-
This compound dissolved in DMSO
-
10% SDS
-
Proteinase K (20 mg/ml)
-
1% Agarose gel in TAE or TBE buffer containing 0.5 µg/ml ethidium bromide
-
-
Procedure:
-
Set up reaction mixtures containing Reaction Buffer, 1 mM ATP, and 200 ng of linearized plasmid DNA.
-
Add varying concentrations of this compound or a known topoisomerase II poison (e.g., etoposide) as a positive control. Include a vehicle control.
-
Add Topoisomerase IIα to each reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS and Proteinase K, and incubate at 37°C for a further 30 minutes.
-
Analyze the samples by agarose gel electrophoresis. The presence of linearized DNA fragments indicates the stabilization of the cleavage complex.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay quantifies the cytotoxic effect of this compound on cultured cancer cells.
-
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cultured cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[7]
-
Materials:
-
Cultured cells treated with this compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion and Future Directions
Preliminary studies have firmly established this compound as a topoisomerase II poison, providing a solid foundation for its mechanism of action. The available cytotoxicity data suggests its potential as an anticancer agent. However, to advance the development of this compound, further in-depth investigations are imperative.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Direct Investigation of Apoptosis and Cell Cycle Arrest: Conducting detailed studies to confirm and characterize this compound's effects on these crucial cellular processes. This includes identifying the specific signaling pathways involved in apoptosis and the key regulators of the cell cycle that are modulated by this compound.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
A thorough understanding of the intricate molecular and cellular effects of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its clinical translation. This technical guide provides a starting point for these future endeavors, summarizing the current knowledge and offering a roadmap for continued exploration.
References
- 1. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair of trapped topoisomerase II covalent cleavage complexes: Novel proteasome-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of Eupolauridine: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of Eupolauridine, a diazafluoranthene alkaloid. The presented methodologies are based on established synthetic routes, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a naturally occurring alkaloid that has garnered interest due to its unique heterocyclic structure. The development of efficient total synthesis routes is crucial for enabling further investigation of its biological properties and potential therapeutic applications. This document outlines a well-established three-step synthesis of this compound, commencing from an oxime O-crotyl ether and proceeding through the key intermediate, onychine.[1]
Comparative Analysis of Synthetic Routes
Several strategies have been developed for the total synthesis of this compound and its core structure. The following table summarizes the quantitative data for a prominent synthetic route, providing a clear comparison of its efficiency at each key stage.
| Synthesis Route | Key Intermediate | Precursor | Step 1: Reaction Type | Step 1: Yield (%) | Step 2: Reaction Type | Step 2: Yield (%) | Step 3: Reaction Type | Step 3: Yield (%) | Overall Yield (%) | Total Steps |
| Tong & Wong, 1992[1] | Onychine | Oxime O-crotyl ether | Thermal Rearrangement | 55 | - | - | Bracher Pyridine Synthesis | 45 | 24.75 | 2 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the total synthesis of this compound via the onychine intermediate.
Step 1: Synthesis of Onychine (4-Azafluoren-9-one) via Thermal Rearrangement
Materials:
-
Indan-1-one oxime O-crotyl ether
-
Decalin (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of indan-1-one oxime O-crotyl ether in decalin is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent (decalin) is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure onychine.
-
The yield of the purified onychine is typically around 55%.[1]
Step 2: Synthesis of this compound from Onychine via Bracher Pyridine Synthesis
Materials:
-
Onychine (4-Azafluoren-9-one)
-
1,3-Bis(dimethylamino)trimethinium tetrafluoroborate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Ammonium acetate
-
Acetic acid
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with reflux condenser
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
A mixture of onychine and 1,3-bis(dimethylamino)trimethinium tetrafluoroborate in anhydrous methanol is stirred at room temperature.
-
A solution of sodium methoxide in methanol is added dropwise to the mixture.
-
The reaction is stirred for a specified period at room temperature.
-
A mixture of ammonium acetate and glacial acetic acid is then added to the reaction flask.
-
The mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude this compound is purified by recrystallization from an appropriate solvent to yield the final product.
-
This step typically proceeds with a yield of approximately 45%.[1]
Visualizing the Synthesis
The following diagrams illustrate the key transformations and the overall workflow of the this compound total synthesis.
References
Purification of Eupolauridine from Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupolauridine is a bioactive azafluoranthene alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including notable antifungal and cytotoxic activities. This compound is naturally found in several plant species, with Eupomatia laurina, a species of flowering plant in the family Eupomatiaceae, being a prominent source. The purification of this compound from plant extracts is a critical step for its further investigation and potential development as a pharmaceutical agent.
This document provides detailed application notes and protocols for the extraction and purification of this compound from the bark of Eupomatia laurina. The methodologies described herein are based on established principles of natural product chemistry, specifically focusing on alkaloid extraction and silica gel column chromatography.
Principle
The purification of this compound, an alkaloid, from plant material relies on its basic nature and solubility characteristics. The general workflow involves:
-
Extraction: Liberation of the alkaloid from the plant matrix into a solvent. This is typically achieved through an acid-base extraction technique. The plant material is first treated with a basic solution to convert the alkaloid salts (as they often exist in the plant) into their free base form, which is more soluble in organic solvents.
-
Purification: Separation of this compound from other co-extracted compounds. This is primarily accomplished using silica gel column chromatography, which separates compounds based on their polarity.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloid Mixture from Eupomatia laurina Bark
This protocol outlines the steps for the initial extraction of a crude alkaloid mixture containing this compound from dried and powdered Eupomatia laurina bark.
Materials:
-
Dried and powdered bark of Eupomatia laurina
-
Methanol
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beaker or flask
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered Eupomatia laurina bark and place it in a large beaker.
-
Add 500 mL of methanol to the beaker and stir for 24 hours at room temperature. This allows for the initial extraction of a broad range of compounds, including alkaloids.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C until a thick, viscous extract is obtained.
-
-
Acid-Base Extraction:
-
Redissolve the concentrated extract in 200 mL of 5% hydrochloric acid (HCl). This protonates the basic alkaloids, making them water-soluble.
-
Transfer the acidic solution to a separatory funnel and wash it with 3 x 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 by the slow addition of 10% sodium carbonate solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution with 3 x 150 mL of dichloromethane. Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.
-
The resulting residue is the crude alkaloid extract.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the separation of this compound from the crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (70-230 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to settle into a packed bed. Ensure there are no air bubbles in the column.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.
-
In a separate small beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better separation.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
Hexane (100%)
-
Hexane:Ethyl acetate (9:1)
-
Hexane:Ethyl acetate (8:2)
-
Hexane:Ethyl acetate (7:3)
-
Hexane:Ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., Hexane:Ethyl acetate 7:3).
-
Visualize the spots under a UV lamp. This compound is a UV-active compound.
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a solid.
-
Data Presentation
The following table summarizes the expected outcomes of the purification process. Please note that the yields are estimates and can vary depending on the quality of the plant material and the precise execution of the protocol.
| Step | Product | Starting Mass (g) | Final Mass (g) | Estimated Yield (%) | Purity |
| 1 | Crude Methanolic Extract | 100 (Bark) | 10-15 | 10-15 | Low |
| 2 | Crude Alkaloid Extract | 10-15 | 0.5-1.0 | 5-10 (of crude extract) | Moderate |
| 3 | Purified this compound | 0.5-1.0 | 0.05-0.1 | 10-20 (of crude alkaloid) | High (>95%) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from Eupomatia laurina bark.
Eupolauridine: Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing of eupolauridine, a naturally occurring azafluoranthene alkaloid. This document includes detailed methodologies for assessing its antifungal activity, a summary of its known spectrum of activity, and an elucidation of its mechanism of action. The protocols provided are based on established guidelines to ensure reproducibility and accuracy in research and drug development settings.
Introduction
This compound is an alkaloid that has demonstrated significant in vitro activity against a range of pathogenic fungi.[1][2] Its unique mechanism of action, targeting fungal DNA topoisomerase II, makes it a compound of interest for the development of new antifungal agents.[1][2] Understanding its spectrum of activity and the precise methodology for evaluating its efficacy is crucial for further preclinical and clinical development.
In Vitro Antifungal Activity of this compound
The antifungal activity of this compound has been evaluated against several clinically important fungal species. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in assessing antifungal potency.
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | MIC (μg/mL) | Reference |
| Candida albicans | B311 | 3.125 | [1] |
| Cryptococcus neoformans | ATCC 52657 | 1.56 | [1] |
| Aspergillus fumigatus | ATCC 26934 | 6.25 | [1] |
| Aspergillus flavus | ATCC 9170 | 6.25 | [1] |
| Trichophyton mentagrophytes | ATCC 9972 | 3.125 | [1] |
Note: The MIC is defined as the lowest concentration that inhibited 80% of growth compared to controls.[1]
Mechanism of Action: Inhibition of DNA Topoisomerase II
This compound exerts its antifungal effect by targeting and inhibiting DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4] Unlike some other topoisomerase inhibitors, this compound stabilizes the covalent complex between topoisomerase II and DNA. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2][5] These DNA breaks trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
The following protocol is a detailed methodology for determining the MIC of this compound against fungal isolates using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL).
-
The stock solution can be stored at -20°C for future use.
Inoculum Preparation
For Yeasts (e.g., Candida, Cryptococcus):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Molds (e.g., Aspergillus):
-
Grow the mold on an SDA plate at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab.
-
Suspend the conidia in sterile saline.
-
Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new tube.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
Broth Microdilution Assay
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well (growth control) containing 100 µL of RPMI-1640 medium and a sterility control well (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentration to the final desired range.
-
Seal the plates and incubate at 35°C.
-
Read the plates visually after 24-48 hours for yeasts and 48-72 hours for molds. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[1]
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay. Reference strains from the American Type Culture Collection (ATCC), such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are recommended by CLSI for antifungal susceptibility testing. The obtained MIC values for the QC strains should fall within the established reference ranges.
Data Interpretation
The MIC value represents the in vitro potency of this compound against a specific fungal isolate. While clinical breakpoints have not been established for this compound, lower MIC values are generally indicative of greater antifungal activity. These in vitro data are crucial for guiding further in vivo studies and for understanding the potential therapeutic utility of this compound.
Conclusion
This compound demonstrates promising in vitro antifungal activity against a variety of pathogenic fungi through the inhibition of DNA topoisomerase II. The standardized broth microdilution method provides a reliable and reproducible means of assessing its antifungal spectrum and potency. These application notes and protocols serve as a valuable resource for researchers and drug development professionals working to further characterize and develop this compound as a potential novel antifungal therapeutic.
References
- 1. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mechanism-of-action-of-eukaryotic-topoisomerase-ii-and-drugs-targeted-to-the-enzyme - Ask this paper | Bohrium [bohrium.com]
- 4. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Determining the Minimum Inhibitory Concentration (MIC) of Eupolauridine against Candida albicans
Application Note and Protocol
Introduction
Eupolauridine, a naturally occurring azafluoranthene alkaloid isolated from the root bark of the West African medicinal tree Cleistopholis patens, has demonstrated significant in vitro antifungal activity against various pathogens, including Candida albicans.[1] C. albicans is a major opportunistic fungal pathogen in humans, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant Candida strains necessitates the discovery and characterization of novel antifungal agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans using the broth microdilution method, based on established research methodologies. Additionally, it summarizes the available quantitative data and illustrates the experimental workflow and the proposed mechanism of action of this compound.
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique to determine the MIC of antifungal agents. This method involves challenging the fungal isolate with serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate format. Growth inhibition is assessed by measuring the turbidity of the culture.
Data Presentation
The following table summarizes the reported MIC values for this compound and the control antifungal agent, Amphotericin B, against Candida albicans.
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Candida albicans | B311 | Not explicitly stated in the provided search results, but referenced in Khan et al. (2002) as previously reported by Hufford et al. (1987) | [1] |
| Amphotericin B | Candida albicans | B311 | 0.156 | [1] |
Experimental Protocol
This protocol is adapted from the methodology described for testing the antifungal activity of this compound.[1]
Materials:
-
This compound
-
Candida albicans strain (e.g., B311)
-
Amphotericin B (as a control)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microplates
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader (capable of measuring absorbance at 630 nm)
-
Incubator (35°C)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Multichannel pipette
Procedure:
1. Preparation of Stock Solutions: a. Dissolve this compound in DMSO to prepare a stock solution of a known high concentration. b. Prepare a stock solution of Amphotericin B in a similar manner.
2. Inoculum Preparation: a. Subculture C. albicans on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Pick a few colonies and suspend them in sterile saline or RPMI-1640 medium. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or by using a spectrophotometer. d. Further dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Preparation of Microdilution Plates: a. In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations. b. Similarly, prepare serial dilutions for the Amphotericin B control in separate rows of the plate. c. Include a growth control well containing only the fungal inoculum in RPMI-1640 medium (without any antifungal agent). d. Include a sterility control well containing only RPMI-1640 medium.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared C. albicans suspension. b. The final volume in each well should be uniform (e.g., 100 µL or 200 µL). c. Seal the microplate or cover it with a lid to prevent evaporation and contamination. d. Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antifungal agent that shows no visible growth. b. For a more quantitative assessment, measure the absorbance (optical density) of each well at 630 nm using a microplate reader.[1] c. The MIC is defined as the lowest concentration that inhibits 80% of the growth compared to the growth control.[1]
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Proposed mechanism of action of this compound in Candida albicans.
References
Eupolauridine Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupolauridine, a naturally occurring azafluoranthene alkaloid, has demonstrated notable biological activities, including antifungal and cytotoxic properties. Its potential as an anticancer agent stems from its mechanism of action as a DNA topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to DNA damage and subsequently trigger programmed cell death (apoptosis) in rapidly dividing cancer cells. These application notes provide a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines and offer detailed protocols for assessing its activity.
Data Presentation
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. While specific IC50 values are not consistently reported across the literature, the compound has shown inhibitory activity against several cancer types. The following table summarizes the cancer cell lines in which this compound has been reported to exhibit cytotoxicity. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided below.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-MEL | Malignant Melanoma | To be determined experimentally |
| KB | Epidermoid Carcinoma | To be determined experimentally |
| BT-549 | Ductal Carcinoma (Breast) | To be determined experimentally |
| SK-OV-3 | Ovary Carcinoma | To be determined experimentally |
| Vero | Monkey Kidney Fibroblasts (Non-cancerous control) | To be determined experimentally |
Experimental Protocols
A variety of assays can be employed to determine the cytotoxicity of this compound. The Neutral Red (NR) uptake assay is a common and reliable method for assessing cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Protocol: Neutral Red (NR) Cytotoxicity Assay
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines of interest (e.g., SK-MEL, KB, BT-549, SK-OV-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Neutral Red (NR) solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (540 nm wavelength)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 to 100 µM. b. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for an additional 48-72 hours.
-
Neutral Red Staining: a. Following the treatment period, remove the medium containing this compound. b. Wash the cells gently with 150 µL of pre-warmed sterile PBS. c. Add 100 µL of Neutral Red solution to each well. d. Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator, allowing viable cells to take up the dye.
-
Dye Extraction: a. After incubation, carefully remove the Neutral Red solution. b. Wash the cells twice with 150 µL of pre-warmed sterile PBS to remove any unincorporated dye. c. Add 150 µL of the destain solution to each well. d. Shake the plate gently for 10 minutes on a plate shaker to extract the dye from the cells.
-
Absorbance Measurement: a. Measure the absorbance of each well at 540 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity determination using the Neutral Red assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound acts as a topoisomerase I inhibitor, leading to DNA damage and the initiation of apoptosis. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed this compound-induced apoptotic pathway via Topoisomerase I inhibition.
Application Notes: Evaluating the Cytotoxicity of Eupolauridine with the MTT Assay
Introduction
Eupolauridine is an azafluoranthene alkaloid recognized for its in vitro antifungal properties.[1][2] Its primary mechanism of action involves the inhibition of fungal DNA topoisomerase I and the stabilization of topoisomerase II covalent complexes, which leads to DNA damage and fungal cell death.[1][2] While potent against various fungal pathogens, studies have shown that this compound does not exhibit significant cytotoxicity against a range of mammalian cancer and non-cancerous cell lines at concentrations up to 60 μg/ml.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess cell metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[3] The concentration of these dissolved crystals is directly proportional to the number of metabolically active (living) cells.[3] This assay is a reliable and widely used tool for screening the cytotoxic potential of chemical compounds and determining their half-maximal inhibitory concentration (IC50).[3][4]
These application notes provide a comprehensive protocol for using the MTT assay to evaluate the effect of this compound on the viability of mammalian cell lines.
Principle of the Method
The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population.[4] Active mitochondria in living cells contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[3] Dead cells lose this ability and therefore do not produce the colored product.[3] The formazan crystals are subsequently dissolved in a solubilization solution (typically Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting purple solution is measured spectrophotometrically, usually at a wavelength of 570 nm.[5] A higher absorbance value corresponds to a higher number of viable cells.
Experimental Workflow
The following diagram outlines the major steps for performing the MTT assay to assess the cytotoxicity of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the cytotoxic effect of this compound on adherent mammalian cells.
1. Materials and Reagents
-
This compound
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Adherent cell line of choice
-
Trypsin-EDTA
-
96-well flat-bottom sterile tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
2. Reagent Preparation
-
MTT Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Filter-sterilize the solution using a 0.22 µm filter. Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C for short-term use or at -20°C for long-term storage.
-
This compound Stock Solution (e.g., 10 mM): Prepare a concentrated stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentrations for the assay. Store at -20°C.
3. Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the viable cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
4. Compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A typical concentration range for initial screening might be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. Each concentration should be tested in triplicate. Include wells with medium only (no cells) for background control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
5. MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization of the formazan.
6. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate Percent Viability:
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
If significant cytotoxicity is observed, the IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be calculated from the curve using appropriate software (e.g., GraphPad Prism).[6][7]
Data Presentation
Based on published studies, this compound shows minimal cytotoxic effects on various mammalian cell lines. The table below summarizes this activity, presenting the data as percent cell viability at a high test concentration rather than as IC50 values, which could not be determined.
| Cell Line | Cell Type | Concentration (µg/mL) | % Cell Viability |
| SK-MEL | Human Malignant Melanoma | 60 | >95% |
| KB | Human Oral Epidermal Carcinoma | 60 | >95% |
| BT-549 | Human Breast Ductal Carcinoma | 60 | >95% |
| SK-OV-3 | Human Ovary Carcinoma | 60 | >95% |
| Vero | Monkey Kidney Fibroblast | 60 | >95% |
| Data is representative of findings reported in the literature where this compound showed no significant cytotoxicity at concentrations up to 60 μg/ml.[1] |
Proposed Signaling Pathway for Cytotoxicity
While this compound is not significantly cytotoxic to mammalian cells, its mechanism of action as a topoisomerase inhibitor is a common strategy for anticancer drugs. The diagram below illustrates the hypothetical signaling pathway through which a topoisomerase II inhibitor would induce cell death, providing the rationale for screening such compounds.
References
- 1. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Eupolauridine Topoisomerase I Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupolauridine, an azafluoranthene alkaloid, has demonstrated inhibitory activity against DNA topoisomerase I, an essential enzyme involved in resolving DNA topological stress during replication, transcription, and recombination.[1][2][3] Topoisomerase I functions by introducing transient single-strand breaks in the DNA, allowing for the relaxation of supercoiled DNA, and then resealing the break.[3][4][5] Inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death, making it a target for anti-cancer and antifungal drug development.[1][6]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on human and fungal topoisomerase I using a DNA relaxation assay.
Principle of the Assay
The topoisomerase I inhibition assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.[7][8] Supercoiled DNA, being more compact, migrates faster through the gel than its relaxed counterpart. In the presence of topoisomerase I, supercoiled plasmid DNA is converted to its relaxed form.[9] When an inhibitor like this compound is introduced, it hinders the enzyme's activity, resulting in a decrease in the amount of relaxed DNA. The degree of inhibition can be quantified by analyzing the band intensities on the gel.
Data Presentation
The inhibitory activity of this compound against topoisomerase I is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against fungal and human topoisomerase I.
| Enzyme Source | IC50 (µM) |
| Fungal Topoisomerase I | 20 |
| Human Topoisomerase I | 33 |
Data sourced from in vitro studies.[10] It is noteworthy that while this compound inhibits both fungal and human topoisomerase I, further studies suggest its primary antifungal activity may be mediated through the inhibition of topoisomerase II.[6][10]
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase I (e.g., 10 U/µL)
-
Fungal Topoisomerase I (e.g., from Saccharomyces cerevisiae)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)
-
10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol
-
This compound stock solution (e.g., in DMSO)
-
Control inhibitor (e.g., Camptothecin)
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Distilled, deionized water
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Agarose gel electrophoresis system
-
UV transilluminator and gel documentation system
Experimental Workflow Diagram
Caption: Workflow for the Topoisomerase I Inhibition Assay.
Step-by-Step Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Distilled water to a final volume of 20 µL.
-
2 µL of 10x Topoisomerase I Assay Buffer.
-
1 µL of supercoiled plasmid DNA (0.5 µg).
-
Varying concentrations of this compound (or DMSO for the vehicle control). Ensure the final DMSO concentration does not exceed 1-2% as it can inhibit the enzyme.
-
Include a positive control with a known inhibitor like camptothecin and a negative control with no enzyme.
-
-
-
Enzyme Addition:
-
Add 1 unit of Topoisomerase I to each reaction tube, except for the negative control.
-
Gently mix the contents.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 minutes.[11]
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[11]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative.
-
Visualize the DNA bands under UV light.[11] Supercoiled DNA will migrate faster than relaxed DNA.
-
Capture an image of the gel.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in control)] x 100
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway Diagram
The inhibition of topoisomerase I by this compound leads to the stabilization of the enzyme-DNA cleavage complex.[6] This results in single-strand breaks that can be converted into double-strand breaks during DNA replication, triggering a DNA damage response and potentially leading to apoptosis.
Caption: Pathway of Topoisomerase I Inhibition by this compound.
References
- 1. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Type IA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Gel-Based Human Topoisomerase I DNA relaxation Assay [profoldin.com]
- 9. Human topoisomerase I DNA relaxation assay [profoldin.com]
- 10. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupolauridine Topoisomerase II Stabilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupolauridine, a naturally occurring azafluoranthene alkaloid, has demonstrated cytotoxic and antifungal properties. A key mechanism of its bioactivity is the inhibition of DNA topoisomerase II. Unlike catalytic inhibitors that block the enzyme's overall function, this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between the enzyme and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis. These application notes provide detailed protocols for assessing the stabilization of the topoisomerase II-DNA cleavage complex induced by this compound.
Data Presentation
| Compound | Assay Type | Cell Line/Enzyme | IC50 (µM) |
| This compound | Cytotoxicity (Neutral Red Staining) | SK-MEL (Melanoma) | >50 µg/mL |
| This compound | Cytotoxicity (Neutral Red Staining) | KB (Oral Epidermal Carcinoma) | >50 µg/mL |
| This compound | Cytotoxicity (Neutral Red Staining) | BT-549 (Breast Ductal Carcinoma) | >50 µg/mL |
| This compound | Cytotoxicity (Neutral Red Staining) | SK-OV-3 (Ovary Carcinoma) | >50 µg/mL |
| Etoposide | Topoisomerase IIα-mediated DNA Cleavage | Purified Human Topoisomerase IIα | ~50-100 |
| Doxorubicin | Topoisomerase IIα-mediated DNA Cleavage | Purified Human Topoisomerase IIα | ~1-5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of topoisomerase II poisoning by this compound and the general workflow for a topoisomerase II DNA cleavage assay.
Figure 1. Mechanism of Topoisomerase II Poisoning by this compound.
Figure 2. Experimental Workflow for Topoisomerase II DNA Cleavage Assay.
Experimental Protocols
In Vitro Topoisomerase II-Mediated DNA Cleavage Assay
This assay is designed to measure the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in an increase in linear DNA from a supercoiled plasmid substrate.
Materials:
-
Human Topoisomerase IIα (purified)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Etoposide (positive control, dissolved in DMSO)
-
10X Topoisomerase II Assay Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA.
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Proteinase K (20 mg/mL)
-
Agarose
-
1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture:
-
On ice, prepare a reaction mixture for each sample. For a 20 µL final reaction volume:
-
2 µL of 10X Topoisomerase II Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM). For the negative control, add 1 µL of the solvent (e.g., DMSO). For the positive control, add 1 µL of etoposide (e.g., 100 µM).
-
X µL of nuclease-free water to bring the volume to 19 µL.
-
1 µL of Human Topoisomerase IIα (1-2 units).
-
-
-
Incubation:
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
-
Stopping the Reaction and Protein Digestion:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 2.5 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL) to each reaction.
-
Incubate at 50°C for 1 hour to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Add 5 µL of Stop Solution/Loading Dye to each reaction tube.
-
Load the entire volume of each reaction into the wells of a 1% agarose gel containing ethidium bromide (0.5 µg/mL) in 1X TAE buffer.
-
Run the gel at a constant voltage (e.g., 5 V/cm) until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled plasmid DNA will migrate fastest, followed by linear DNA, and then nicked or relaxed circular DNA.
-
Quantify the intensity of the linear DNA band relative to the total DNA in each lane using gel documentation software. An increase in the amount of linear DNA in the presence of this compound indicates stabilization of the cleavage complex.
-
In Vivo Complex of Enzyme (ICE) Bioassay
This cell-based assay is used to detect the formation of topoisomerase-DNA covalent complexes within cells.
Materials:
-
Human cancer cell line (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
This compound
-
Etoposide (positive control)
-
Lysis Buffer: 1% Sarkosyl in TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
CsCl solutions of different densities (e.g., 1.82, 1.72, 1.50, and 1.37 g/mL)
-
Ultracentrifuge and tubes
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Primary antibody against Topoisomerase IIα or IIβ
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or etoposide for a defined period (e.g., 1-2 hours). Include a solvent-treated control.
-
-
Cell Lysis and DNA Shearing:
-
Harvest and wash the cells.
-
Lyse the cells directly in the culture dish by adding Lysis Buffer and scraping.
-
Shear the DNA by passing the lysate through a 21-gauge needle several times.
-
-
Cesium Chloride Gradient Ultracentrifugation:
-
Create a step gradient of CsCl in an ultracentrifuge tube by carefully layering the different density solutions.
-
Layer the cell lysate on top of the CsCl gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 24 hours at 20°C. This will separate free proteins from DNA and protein-DNA complexes.
-
-
Fraction Collection and Slot Blotting:
-
Carefully collect fractions from the bottom of the tube.
-
Denature the DNA in the fractions by adding NaOH.
-
Neutralize the samples and apply them to a nitrocellulose membrane using a slot blot apparatus.
-
-
Immunodetection:
-
Block the membrane and probe with a primary antibody specific for the topoisomerase II isoform of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Analysis:
-
The intensity of the signal in the DNA-containing fractions is proportional to the amount of topoisomerase II covalently bound to the DNA. An increased signal in this compound-treated cells compared to the control indicates the stabilization of the cleavage complex in vivo.
-
Application Notes and Protocols for DNA Relaxation Assay with Eupolauridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the breaking and rejoining of DNA strands.[1] Human topoisomerase I (Top1) relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to rotate and then religating the nick.[2] This process is crucial for DNA replication, transcription, and recombination. Consequently, Top1 has emerged as a key target for anticancer drug development.[3] Inhibitors of Top1 can trap the enzyme-DNA covalent complex, leading to lethal double-strand breaks in replicating cells and ultimately apoptosis.[4]
Eupolauridine, a natural alkaloid, has demonstrated inhibitory effects on the DNA relaxation activity of topoisomerase I. This document provides a detailed protocol for a gel-based DNA relaxation assay to screen and characterize potential topoisomerase I inhibitors, with a specific focus on the application of this compound.
Principle of the DNA Relaxation Assay
The DNA relaxation assay is a fundamental method to assess the catalytic activity of topoisomerase I and the inhibitory potential of test compounds. The assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel.[5] Supercoiled (form I) DNA is more compact and migrates faster through the gel than its relaxed (form II) counterpart.[6] In the presence of topoisomerase I, supercoiled DNA is converted to its relaxed form. If a compound inhibits this enzymatic activity, the conversion will be blocked, and the DNA will remain in its supercoiled state. The degree of inhibition can be quantified by analyzing the relative amounts of the two DNA forms.[3]
Data Presentation
The inhibitory activity of this compound and other known topoisomerase I inhibitors can be compared by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several Top1 inhibitors.
| Compound | IC50 Value | Cell Line/Assay Condition |
| This compound | Complete inhibition at 50 µg/mL | Fungal Topoisomerase I |
| Camptothecin | 0.68 µM | Cell-free assay |
| Topotecan | 1.8 µM | Poison activity at TOP1 in human MCF7 cells |
| SN-38 (active metabolite of Irinotecan) | 8.8 nM | HT-29 cells |
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase I (e.g., 10 units/µL)
-
Supercoiled plasmid DNA (e.g., pBR322 or similar, 0.25 µg/µL)
-
10X Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% bovine serum albumin (BSA), 50% glycerol[7]
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Camptothecin or Topotecan stock solution (for positive control)
-
Dimethyl sulfoxide (DMSO)
-
5X Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[7]
-
Agarose
-
1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Experimental Workflow Diagram
Caption: Workflow for the DNA Relaxation Assay.
Detailed Protocol
-
Preparation of Working Solutions:
-
Prepare a 1X Topoisomerase I Assay Buffer by diluting the 10X stock with nuclease-free water.
-
Dilute the supercoiled DNA to a working concentration of 0.025 µg/µL in 1X Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO. A final concentration of 50 µg/mL in the reaction mixture is recommended for complete inhibition. A range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) should be tested to determine the dose-response.
-
Prepare similar dilutions of a known inhibitor like Camptothecin as a positive control.
-
-
Reaction Setup:
-
Set up 1.5 mL microcentrifuge tubes on ice for each reaction:
-
Negative Control (No Enzyme): To assess the initial state of the supercoiled DNA.
-
Positive Control (No Inhibitor): To confirm the activity of Topoisomerase I.
-
Vehicle Control (DMSO): To account for any effects of the solvent.
-
Test Samples: With varying concentrations of this compound.
-
-
In each tube, add the following components in the specified order to a final volume of 20 µL:
-
Nuclease-free water (to bring the final volume to 20 µL)
-
2 µL of 10X Topoisomerase I Assay Buffer
-
1 µL of supercoiled DNA (0.25 µg)[7]
-
1 µL of diluted this compound, control inhibitor, or DMSO.
-
1 µL of Human Topoisomerase I (10 units). For the negative control, add 1 µL of 1X Assay Buffer instead of the enzyme.
-
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 to 60 minutes.[5]
-
-
Termination of Reaction:
-
Stop the reaction by adding 5 µL of 5X Stop Buffer/Gel Loading Dye to each tube.[5]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer. Ethidium bromide can be added to the gel and buffer, or the gel can be stained after electrophoresis.
-
Load the entire 25 µL of each reaction mixture into the wells of the agarose gel.
-
Run the gel at approximately 100 volts for 1-2 hours, or until the dye front has migrated sufficiently.[5]
-
-
Visualization and Analysis:
-
If not already stained, immerse the gel in a solution of ethidium bromide for 15-30 minutes, followed by a brief destaining in water.
-
Visualize the DNA bands using a UV transilluminator.
-
The supercoiled DNA will appear as a faster-migrating band, while the relaxed DNA will be a slower-migrating band or a series of bands.
-
The degree of inhibition is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band in the presence of the inhibitor.
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the catalytic cycle of Topoisomerase I and the point of inhibition by compounds like this compound.
Caption: Inhibition of Topoisomerase I by this compound.
This compound has been shown to inhibit the DNA relaxation activity of topoisomerase I. Unlike camptothecin and its derivatives, which stabilize the covalent Top1-DNA cleavage complex, this compound's mechanism appears to be different and may involve interference with the initial binding or catalytic steps of the enzyme, thereby preventing the relaxation of supercoiled DNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Camptothecin induces DNA strand breaks and is cytotoxic in stimulated normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin-sensitive relaxation of supercoiled DNA by the topoisomerase I-like activity associated with poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Eupolauridine in DMSO: Technical Support and Troubleshooting Guide
This guide provides technical support for researchers, scientists, and drug development professionals working with Eupolauridine, focusing on its stability and handling in Dimethyl Sulfoxide (DMSO) stock solutions. As specific stability data for this compound in DMSO is not widely published, the recommendations provided are based on its chemical structure, the general properties of its compound class (azafluorenone alkaloids), and established best practices for laboratory handling of chemical compounds.
This compound: Chemical Profile
This compound is a polycyclic aromatic alkaloid belonging to the azafluorenone class.[1][2] Its structure, indeno[1,2,3-ij][3][4]naphthyridine, consists of a fused ring system containing nitrogen atoms.[5] Compounds of this nature are generally stable but can be susceptible to degradation from factors such as prolonged light exposure, extreme pH, and reactive oxygen species.
Preparation of this compound Stock Solution in DMSO
Proper preparation of your stock solution is critical for ensuring reproducibility in your experiments.
Experimental Protocol: Stock Solution Preparation
Objective: To prepare a consistent and usable stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology grade or equivalent)
-
Analytical balance
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents the condensation of atmospheric moisture into the stock.
-
Weighing: Tare a sterile vial on the analytical balance and carefully weigh the desired amount of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution: Cap the vial securely and vortex until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Storage: Store the aliquots at the recommended temperature (see table below), protected from light.
Caption: Recommended workflow for the preparation and storage of this compound stock solution.
Recommended Storage Conditions
The stability of this compound in DMSO has not been quantitatively reported. Therefore, the following storage conditions are recommended based on general best practices for similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (short-term, weeks) -80°C (long-term, months to years) | Lower temperatures slow down potential degradation reactions. |
| Light | Protect from light (use amber vials) | Aromatic compounds can be sensitive to photodegradation. |
| Moisture | Use anhydrous DMSO and seal vials tightly | Water can affect the solubility and stability of some compounds. |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can introduce moisture and degrade the compound. |
Troubleshooting Guide
FAQs
Q: My this compound solution has changed color. Is it still good to use? A: A color change is a visual indicator of a potential chemical change or degradation. It is strongly advised to discard the stock and prepare a fresh solution.
Q: I observe precipitation in my stock solution after storing it in the freezer. What should I do? A: Precipitation upon cooling can occur if the solution is supersaturated. Gently warm the vial to room temperature and vortex to see if the compound redissolves. If it does, you can use it, but consider preparing a new stock at a slightly lower concentration for future use.
Q: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. How can I solve this? A: This is a common solubility issue. Here are some tips:
-
Ensure the final concentration of DMSO in your medium is as low as possible (ideally <0.5%) but sufficient to maintain solubility.
-
Add the DMSO stock to your medium while vortexing or stirring to promote rapid mixing.
-
Prepare an intermediate dilution of your stock in a co-solvent that is miscible with both DMSO and your aqueous medium, if your experimental protocol allows.
Hypothetical Degradation Pathway
While the specific degradation products of this compound in DMSO are unknown, a hypothetical pathway can be proposed based on its azafluorenone structure. Potential degradation mechanisms could involve oxidation of the nitrogen atoms or other parts of the aromatic system.
Caption: A simplified diagram illustrating a hypothetical degradation pathway for this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general chemical principles. It is highly recommended that users perform their own stability studies for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Stability of alkaloids in organic solvents. 2. Degradation products of codeine, ethyl morphine, and thebaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indeno(1,2,3-ij)(2,7)naphthyridine | C14H8N2 | CID 72486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Eupolauridine in Cell Culture: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Eupolauridine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on mammalian cells?
A1: this compound has been shown to exhibit no significant cytotoxicity to a variety of mammalian cell lines at concentrations up to 60 µg/mL.[1] This suggests that at typical working concentrations for its topoisomerase-inhibiting activity, this compound should not cause widespread cell death.
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions as a DNA topoisomerase I and II inhibitor.[1] Its primary mode of action is the stabilization of the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand breaks in the DNA.[2][3][4] This can subsequently trigger DNA damage response pathways and, in some contexts, lead to apoptosis.[5][6]
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: Given its low cytotoxicity, a good starting point for assessing the biological effects of this compound is to perform a dose-response experiment ranging from 1 µM to 50 µM. The optimal concentration will depend on the specific cell line and the desired biological endpoint (e.g., inhibition of proliferation, induction of specific gene expression) rather than cytotoxicity.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How can I confirm that this compound is active in my cell culture system?
A5: Since this compound's primary target is topoisomerase II, you can assess its activity by looking for downstream markers of DNA damage. This can include assays for DNA double-strand breaks (e.g., γH2AX staining) or activation of DNA damage response proteins (e.g., phosphorylation of ATM or Chk2).
Troubleshooting Guides
Issue 1: Unexpected Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | - Ensure the final concentration of DMSO in the cell culture medium is 0.1% or lower.- Run a vehicle control experiment with the same concentration of DMSO to assess its effect on cell viability. |
| Contamination | - Visually inspect cultures for signs of bacterial or fungal contamination.- Perform routine mycoplasma testing on your cell lines. |
| Incorrect this compound Concentration | - Double-check calculations for the dilution of your stock solution.- Verify the concentration of your this compound stock solution. |
| Cell Line Sensitivity | - While generally low, some cell lines may exhibit higher sensitivity. Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. |
Issue 2: No Observable Effect After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | - Increase the concentration of this compound in a stepwise manner. Perform a dose-response experiment to identify the effective concentration for your desired endpoint. |
| Inactive Compound | - Ensure proper storage of the this compound stock solution to prevent degradation.- Test the activity of your this compound stock in a positive control assay if available. |
| Short Incubation Time | - Increase the duration of this compound treatment. Some cellular effects may take 24, 48, or even 72 hours to become apparent. |
| Resistant Cell Line | - Some cell lines may be resistant to the effects of topoisomerase II inhibitors due to mechanisms such as drug efflux pumps or altered topoisomerase II expression.[2] Consider using a different cell line or investigating potential resistance mechanisms. |
| Endpoint Assay Not Sensitive Enough | - If assessing for subtle effects, a general cell viability assay may not be sensitive enough. Consider more specific assays related to its mechanism of action, such as assessing DNA damage or cell cycle arrest. |
Data Presentation
Table 1: Cytotoxicity Profile of this compound in Mammalian Cell Lines
| Cell Line | Assay | Concentration Range Tested | Observed Cytotoxicity (IC50) | Reference |
| Various Mammalian Cell Lines | Not specified | Up to 60 µg/mL | No significant cytotoxicity observed | [1] |
Note: The lack of specific IC50 values in the literature for mammalian cancer cell lines is due to the observed low cytotoxicity of this compound in these cells.
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that does not significantly impact cell viability.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, remove the this compound-containing medium.
-
Add MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in your cell line.
Materials:
-
Your mammalian cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (based on the results of the MTT assay) and appropriate controls (vehicle and no-treatment). Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of Topoisomerase II inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Eupolauridine precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupolauridine. The information is presented in a question-and-answer format to directly address common issues encountered during in-vitro experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature as an azafluoranthene alkaloid. This guide provides a systematic approach to troubleshoot and prevent this problem.
Q1: I dissolved this compound in my cell culture medium, and it immediately became cloudy or formed a precipitate. What is happening?
A1: This is a classic sign of a compound exceeding its solubility limit in an aqueous solution. This compound, being a hydrophobic molecule, has low solubility in water-based cell culture media. When a concentrated stock solution (likely in an organic solvent like DMSO) is rapidly diluted into the medium, the abrupt change in solvent polarity causes the this compound to crash out of solution.
Q2: How can I prevent immediate precipitation when preparing my this compound working solution?
A2: The key is to control the dilution process to allow for gradual solvent exchange. Here are several strategies:
-
Serial Dilution: Instead of adding your concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps. For example, dilute your DMSO stock 1:10 in serum-free media first, mix gently, and then add this intermediate dilution to your final volume of complete media.
-
Slow Addition with Agitation: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated initial stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Q3: My this compound solution looks fine initially, but a precipitate forms after incubation. What could be the cause?
A3: Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of some compounds. Moving media between cold storage and a 37°C incubator can cause compounds to fall out of solution over time.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components over time, forming insoluble complexes. As a polyaromatic hydrocarbon-like compound, this compound may bind to proteins in the serum (e.g., albumin), which can sometimes help maintain solubility but could also potentially lead to aggregation under certain conditions.
-
pH Changes: The pH of the culture medium can shift during incubation due to cellular metabolism. A change in pH can alter the ionization state of this compound, affecting its solubility.
-
Exceeding Kinetic Solubility: While the compound may initially appear dissolved, it might be in a supersaturated state. Over time, it will equilibrate and precipitate out to its thermodynamically stable, lower solubility concentration.
Q4: What are the consequences of this compound precipitation in my experiment?
A4: Precipitation can significantly impact your results:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than your intended concentration, leading to unreliable and non-reproducible data.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of soluble this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging, light scattering, or absorbance readings.
Frequently Asked Questions (FAQs)
Q5: What is the best solvent to dissolve this compound for cell culture experiments?
A5: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[1] Use anhydrous, sterile DMSO to prepare a high-concentration stock solution.
Q6: What is a safe final concentration of DMSO in my cell culture?
A6: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q7: Should I use serum-containing or serum-free media when working with this compound?
A7: The presence of serum, particularly bovine serum albumin (BSA), may help to solubilize and stabilize hydrophobic compounds. It has been suggested that the low cytotoxicity of this compound in mammalian cells might be partly due to its binding to serum albumin. If you observe precipitation in serum-free media, consider whether your experimental design can accommodate the use of serum. If you must use serum-free media, you may need to explore the use of solubilizing agents or carriers, though this should be done with caution as they can have their own effects on cells.
Q8: How should I store my this compound stock solution?
A8: Store your this compound stock solution in DMSO in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound. Protect the stock solution from light.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 204.23 g/mol ).
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Intermediate Dilution (1:100):
-
In a sterile conical tube, add 990 µL of pre-warmed complete media.
-
Add 10 µL of the 10 mM this compound stock solution to the media. This creates a 100 µM intermediate solution.
-
Gently vortex or pipette up and down to mix thoroughly.
-
-
Final Dilution (1:10):
-
In a separate sterile conical tube containing 9 mL of pre-warmed complete media, add 1 mL of the 100 µM intermediate solution.
-
Invert the tube several times to ensure the solution is homogenous.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source/Rationale |
| Recommended Stock Solvent | Anhydrous, Sterile DMSO | Common practice for hydrophobic compounds.[1] |
| Typical Stock Concentration | 10 mM | A common starting point for in-vitro studies. |
| Final DMSO Concentration | < 0.5% (v/v) | General tolerance limit for most cell lines. |
| This compound Molecular Weight | 204.23 g/mol | [2] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for precipitation.
Caption: this compound's mechanism via Topoisomerase II.
References
Eupolauridine Topoisomerase Assays: Technical Support Center
Welcome to the technical support center for Eupolauridine topoisomerase assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in topoisomerase I and II assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on topoisomerases?
A1: this compound exhibits a dual and distinct mechanism of action on topoisomerase I and II. It acts as a catalytic inhibitor of fungal topoisomerase I, meaning it prevents the enzyme from relaxing supercoiled DNA without trapping the enzyme-DNA cleavage complex.[1][2] In contrast, this compound functions as a topoisomerase II poison . It stabilizes the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks.[1][2]
Q2: Is this compound a topoisomerase I poison like camptothecin?
A2: No, this compound is not a topoisomerase I poison.[1][2] Unlike camptothecin, it does not stabilize the topoisomerase I-DNA cleavage complex.[1][2] Its inhibitory effect on topoisomerase I is through the prevention of the enzyme's catalytic activity.[1]
Q3: Does this compound show selective activity against fungal topoisomerases?
A3: Yes, studies have shown that this compound has a selective inhibitory effect on fungal topoisomerases compared to their mammalian counterparts.[1] It also demonstrates low cytotoxicity in mammalian cell lines.[1][2]
Q4: What is the primary cellular target of this compound's antifungal activity?
A4: Evidence suggests that the primary target for the fungal cell-killing activity of this compound is DNA topoisomerase II.[1][2] This is due to its action as a topoisomerase II poison, which leads to the formation of cytotoxic DNA lesions.[1]
Q5: Can I use a standard topoisomerase I relaxation assay to screen for this compound activity?
A5: Yes, a topoisomerase I relaxation assay is suitable for observing the catalytic inhibition by this compound. You will observe a dose-dependent decrease in the formation of relaxed DNA from a supercoiled plasmid substrate.
Q6: What type of assay is required to demonstrate this compound's effect on topoisomerase II?
A6: To demonstrate this compound's role as a topoisomerase II poison, a DNA cleavage assay or an in vivo complex of enzyme (ICE) assay is necessary. These assays are designed to detect the stabilization of the topoisomerase II-DNA covalent complex.
Troubleshooting Guides
Topoisomerase I Relaxation Assay with this compound
| Problem | Possible Cause | Solution |
| No inhibition of DNA relaxation observed. | 1. Inactive this compound: Compound degradation or improper storage. 2. Enzyme concentration too high: Excess topoisomerase I overcomes the inhibitory effect. 3. Incorrect assay conditions: Suboptimal buffer, pH, or temperature. | 1. Use a fresh stock of this compound. Ensure proper solubility in the assay buffer. 2. Perform an enzyme titration to determine the optimal concentration of topoisomerase I that results in complete relaxation without being in excess. 3. Verify that the assay buffer composition, pH, and incubation temperature are as recommended for topoisomerase I activity. |
| Complete inhibition at all tested concentrations. | This compound concentration too high: The tested concentrations are all above the IC50 value. | Perform a serial dilution of this compound over a wider range of concentrations to determine the IC50 value accurately. |
| Smearing of DNA bands on the agarose gel. | Nuclease contamination: Degradation of the plasmid DNA substrate. | Use nuclease-free water and reagents. Ensure that the topoisomerase I enzyme preparation is free from contaminating nucleases. |
Topoisomerase II Decatenation/Cleavage Assay with this compound
| Problem | Possible Cause | Solution |
| No formation of cleaved DNA or stabilization of the cleavage complex. | 1. Inactive this compound. 2. Insufficient enzyme concentration. 3. ATP degradation: Topoisomerase II activity is ATP-dependent. | 1. Use a fresh stock of this compound. 2. Titrate the topoisomerase II enzyme to determine the optimal amount for the assay. 3. Use a fresh ATP solution for each experiment. |
| High background of cleaved DNA in the negative control. | Contaminating nucleases. | Ensure all reagents and the enzyme preparation are nuclease-free. |
| This compound appears to inhibit decatenation without showing cleavage complex formation. | Inappropriate assay type: A decatenation assay primarily measures catalytic activity, not poisoning. | To confirm this compound as a topoisomerase II poison, a DNA cleavage assay that can detect the linearized plasmid resulting from the stabilized complex is more appropriate. |
Experimental Protocols & Methodologies
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. In the presence of a catalytic inhibitor like this compound, the conversion of supercoiled DNA to its relaxed topoisomers will be inhibited.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human or Fungal Topoisomerase I
-
10x Topoisomerase I Assay Buffer
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye
-
Agarose gel (0.8-1.0%)
-
Ethidium bromide or other DNA stain
-
TAE or TBE buffer
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase I Assay Buffer
-
0.5 µg Supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of diluted Topoisomerase I enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
Topoisomerase II DNA Cleavage Assay
This assay is designed to detect the formation of a stable topoisomerase II-DNA covalent complex, which is indicative of a topoisomerase II poison like this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human or Fungal Topoisomerase II
-
10x Topoisomerase II Assay Buffer (containing ATP)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
SDS (10%)
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose gel (1.0%) with ethidium bromide
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
0.5 µg Supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of diluted Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS to trap the covalent complex, followed by 2 µL of Proteinase K to digest the enzyme.
-
Incubate at 50°C for 30-60 minutes.
-
Add 5 µL of Stop Solution/Loading Dye.
-
Load samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the presence of a stabilized cleavage complex.
-
Visualize the DNA bands under UV light.
Visualizations
Caption: Dual mechanism of this compound on Topoisomerases I and II.
Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
References
Technical Support Center: Reducing Background Noise in Eupolauridine Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupolauridine fluorescence assays. Our goal is to help you minimize background noise and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen), cell culture media (e.g., phenol red, serum), and assay plates.[1][2]
-
Reagent-related Issues: Non-specific binding of fluorescent probes or antibodies, contamination of buffers and reagents with fluorescent impurities, or inherent fluorescence of the assay components themselves.[3][4][5]
-
Procedural and Instrumental Factors: Inadequate washing steps, incorrect instrument settings (e.g., gain, excitation/emission wavelengths), and the choice of microplates.[1][3]
Q2: How can I identify the source of the high background in my assay?
A systematic approach is crucial for pinpointing the source of high background. We recommend running a series of control experiments:
-
Unstained Control: Prepare a sample with cells and all assay components except for the fluorescent probe (or this compound if it is the fluorophore). Any signal detected in this well is likely due to autofluorescence from the cells or media.
-
"No-Cell" Control: Prepare a well with all assay components, including the fluorescent probe, but without cells. This will help identify background contributions from the assay medium and the microplate itself.
-
Buffer/Reagent Blanks: Measure the fluorescence of each buffer and reagent individually to check for contamination.[3]
Q3: What are the optimal instrument settings to minimize background fluorescence?
Optimal instrument settings are critical for maximizing the signal-to-noise ratio. Here are some key parameters to consider:
-
Excitation and Emission Wavelengths: Use the specific excitation and emission maxima for your fluorophore. If the spectral properties of this compound are unknown, they must be determined experimentally. Using narrow bandwidths for excitation and emission filters can help reduce background.
-
Gain Setting: Adjust the gain to a level that is sensitive enough to detect your specific signal without amplifying the background noise excessively. Avoid detector saturation.
-
Plate Reader Optics: For adherent cells, reading from the bottom of the plate can sometimes reduce background from the cell culture medium.[2]
Q4: Can the choice of microplate affect my background signal?
Absolutely. For fluorescence assays, it is highly recommended to use black, opaque-walled microplates.[3] These plates minimize well-to-well crosstalk and reduce background fluorescence from the plate material itself. For applications requiring imaging, black plates with a clear bottom are ideal.
Troubleshooting Guides
Guide 1: High Autofluorescence
Problem: You observe a high background signal in your unstained or "no-probe" control wells.
| Potential Cause | Troubleshooting Steps |
| Cellular Autofluorescence | - Use a cell line with known low autofluorescence if possible.- Consider using a red-shifted fluorescent probe, as cellular autofluorescence is typically stronger in the blue and green spectral regions.- If fixation is required, test different fixatives. Aldehyde-based fixatives like formaldehyde can increase autofluorescence. |
| Media Autofluorescence | - Use phenol red-free media for the final assay steps.[2]- Reduce the serum concentration in the media during the assay, if tolerated by the cells.- For the final reading, consider replacing the culture medium with a clear, buffered saline solution like PBS.[2] |
| Plate Autofluorescence | - Switch to high-quality black microplates designed for fluorescence assays.[3] |
Table 1: Common Sources of Cellular Autofluorescence and their Approximate Spectral Properties
| Autofluorescent Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| NADH | ~340 | ~460 |
| Riboflavins (FAD) | ~450 | ~530 |
| Collagen | ~340 | ~400 |
| Elastin | ~350-400 | ~430-460 |
| Tryptophan | ~280 | ~350 |
| Porphyrins | ~400 | ~600-700 |
Guide 2: Reagent-Related Background
Problem: The background signal is high only when all assay components are present, suggesting an issue with one of the reagents.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | - Prepare fresh buffers and solutions using high-purity water and reagents.- Filter-sterilize buffers to remove any particulate matter that might scatter light. |
| Non-specific Binding of Fluorescent Probe | - Include a blocking step in your protocol (e.g., with BSA or a commercially available blocking buffer).- Optimize the concentration of the fluorescent probe; higher concentrations can lead to increased non-specific binding.- Increase the number and duration of wash steps after probe incubation.[1] |
| Compound Fluorescence | - If screening a compound library, some compounds may be inherently fluorescent at the assay wavelengths. Run a control plate with compounds alone to identify and exclude these. |
Experimental Protocols
Protocol 1: Template for a this compound Fluorescence Assay for Topoisomerase II Inhibition
Disclaimer: The specific fluorescence properties of this compound (excitation and emission maxima) are not widely reported in the literature. Therefore, these parameters must be determined experimentally using a spectrophotometer or a plate reader with spectral scanning capabilities. The following is a generalized protocol that should be optimized for your specific experimental conditions. This protocol is based on a DNA intercalator displacement assay, a common method for studying topoisomerase II inhibitors.
Materials:
-
This compound
-
Purified human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA intercalating dye (e.g., ethidium bromide, PicoGreen)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Black, opaque 96-well microplates
-
Fluorescence plate reader
Methodology:
-
Determine Optimal this compound Excitation and Emission Wavelengths:
-
Prepare a solution of this compound in the assay buffer.
-
Use a scanning spectrofluorometer or a plate reader with spectral scanning capabilities to determine the optimal excitation and emission wavelengths.
-
-
Assay Procedure:
-
In a 96-well plate, prepare the reaction mixture by adding the assay buffer, supercoiled plasmid DNA, and the DNA intercalating dye.
-
Add varying concentrations of this compound or a known topoisomerase II inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified topoisomerase II enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using the predetermined optimal excitation and emission wavelengths for the DNA intercalating dye. A decrease in fluorescence intensity in the presence of an inhibitor indicates displacement of the intercalating dye due to the stabilization of the topoisomerase II-DNA cleavage complex by the inhibitor.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or vehicle control wells) from all experimental wells.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: A workflow for systematically troubleshooting high background noise in fluorescence assays.
Caption: The proposed mechanism of action for this compound as a topoisomerase II inhibitor.
References
Eupolauridine Cytotoxicity Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupolauridine in cytotoxicity experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in my MTT/cytotoxicity assay. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from wells on the plate's perimeter. 4. Incomplete formazan solubilization (MTT assay): Crystals not fully dissolved before reading. | 1. Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting. 2. Pipetting: Use calibrated pipettes and ensure proper technique. For serial dilutions, mix thoroughly between each step. 3. Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 4. Solubilization: After adding the solubilizing agent (e.g., DMSO), ensure complete dissolution by gentle shaking or pipetting up and down. Visually inspect wells for remaining crystals before reading the absorbance. |
| Low absorbance readings, suggesting low cytotoxicity even at high this compound concentrations. | 1. Compound insolubility: this compound may not be fully dissolved in the culture medium. 2. Cell line resistance: The chosen cell line may be inherently resistant to this compound. 3. Incorrect assay endpoint: The incubation time may be too short to observe cytotoxic effects. 4. Degradation of this compound: The compound may be unstable under experimental conditions. | 1. Solubility: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). 2. Cell Line: Test this compound on a panel of different cancer cell lines to identify sensitive ones. Include a positive control (a known cytotoxic agent) to validate the assay. 3. Endpoint: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time. 4. Stability: Prepare fresh dilutions of this compound for each experiment. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect from light if it is light-sensitive. |
| High background absorbance in control wells (no cells). | 1. Contamination: Microbial (bacterial or fungal) contamination of the media or reagents. 2. Reagent interference: The this compound solution or the vehicle (e.g., DMSO) may be reacting with the assay reagents. 3. Phenol red interference: Phenol red in the culture medium can affect absorbance readings in some assays. | 1. Aseptic Technique: Ensure strict aseptic technique during all experimental steps. Check reagents and media for any signs of contamination. 2. Reagent Controls: Include a control with media and the highest concentration of this compound (without cells) to check for direct reactivity with the assay dye. 3. Phenol Red-Free Medium: Consider using a phenol red-free medium for the duration of the assay to reduce background absorbance. |
| Unexpected "bell-shaped" dose-response curve. | 1. Compound precipitation: At high concentrations, this compound may precipitate out of solution, reducing its effective concentration. 2. Off-target effects: At high concentrations, the compound may have paradoxical effects on cell metabolism or proliferation. | 1. Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Determine the solubility limit of this compound in your culture medium. 2. Mechanism of Action Studies: If the effect is reproducible, it may indicate a complex biological response. Further mechanistic studies would be required to understand this phenomenon. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound's cytotoxicity in cancer cells? | While the precise mechanism in mammalian cancer cells is still under investigation, studies on related compounds and other alkaloids suggest that this compound may induce apoptosis.[1] This could involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and programmed cell death.[2] In fungal cells, this compound has been shown to target DNA topoisomerase II.[3][4] |
| Which cytotoxicity assay is best suited for this compound? | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective method for assessing metabolic activity as an indicator of cell viability.[5] However, as this compound is a natural product, it is advisable to confirm findings with a secondary assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or an Annexin V/Propidium Iodide staining assay (detects apoptosis).[3] |
| How should I prepare and store this compound for my experiments? | This compound should be dissolved in a high-purity solvent such as DMSO to create a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in culture medium to the desired final concentrations immediately before use. |
| What are typical IC50 values for this compound in cancer cell lines? | Specific IC50 values for this compound in a wide range of mammalian cancer cell lines are not extensively documented in publicly available literature. The cytotoxic potency can vary significantly depending on the cell line. It is recommended to perform dose-response experiments to determine the IC50 value in your specific cell line of interest. For illustrative purposes, the table below shows hypothetical IC50 values. |
| How can I determine if this compound is causing apoptosis or necrosis? | To differentiate between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis. |
Data Presentation: Illustrative IC50 Values of this compound
The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell lines and conditions.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 22.8 |
| A549 | Lung Cancer | 18.2 |
| HCT116 | Colon Cancer | 12.7 |
| HeLa | Cervical Cancer | 25.1 |
| HepG2 | Liver Cancer | 20.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of this compound.[5]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.[3]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Disclaimer: The following diagram illustrates a putative signaling pathway for this compound-induced apoptosis in cancer cells. This proposed mechanism is based on findings for the structurally related compound, Eupafolin, and general principles of apoptosis induction by natural products. Further research is required to definitively elucidate the specific molecular targets of this compound.[2]
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. Cellular apoptosis and cell cycle arrest as potential therapeutic targets for eugenol derivatives in Candida auris | PLOS One [journals.plos.org]
- 5. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
Technical Support Center: Enhancing Eupolauridine Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Eupolauridine. Our aim is to equip researchers with the necessary information to enhance reaction yields and streamline their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Bracher Pyridine Synthesis from Onychine
This synthetic approach involves the initial preparation of onychine via a thermal rearrangement of an oxime O-crotyl ether, followed by the construction of the final pyridine ring using the Bracher method.
Issue 1: Low Yield in the Thermal Rearrangement to Onychine
-
Question: My thermal rearrangement of indole-2-carbaldehyde oxime O-crotyl ether is resulting in a low yield of onychine. What are the potential causes and how can I optimize this step?
-
Answer: Low yields in this[1][1]-sigmatropic rearrangement can often be attributed to several factors:
-
Suboptimal Temperature and Reaction Time: The thermal conditions are critical. Insufficient heat may lead to incomplete conversion, while excessive heat can cause decomposition of the starting material or product. It is crucial to carefully control the temperature as specified in the protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Presence of Impurities: Impurities in the starting oxime O-crotyl ether can interfere with the rearrangement. Ensure the starting material is of high purity. Recrystallization or column chromatography of the oxime ether may be necessary.
-
Side Reactions: The formation of byproducts is a common cause of low yields. One possible side reaction is the cleavage of the N-O bond, leading to the formation of the corresponding imine and other degradation products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Issue 2: Inefficient Bracher Pyridine Synthesis of this compound from Onychine
-
Question: The final cyclization step to form this compound from onychine using the Bracher pyridine synthesis is inefficient. What are the key parameters to control for a higher yield?
-
Answer: The Bracher pyridine synthesis involves the reaction of an enamine or enaminone with a 1,3-dicarbonyl compound or its equivalent. Optimizing the following is key to improving the yield:
-
Purity of Onychine: Ensure the onychine starting material is pure and free from any residual reagents from the previous step.
-
Reaction Conditions: The choice of solvent and catalyst is crucial. While a range of conditions can be employed, protic solvents like ethanol or acetic acid are commonly used. The reaction is often catalyzed by an acid or a base. Systematic screening of different catalysts and reaction temperatures may be necessary to find the optimal conditions for this specific substrate.
-
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. A slight excess of one reactant may be beneficial, but large excesses should be avoided as they can lead to the formation of side products and complicate purification.
-
Route 2: Friedländer Annulation for Azafluoranthene Core Synthesis
The Friedländer synthesis provides a direct method for constructing the quinoline core of the azafluoranthene skeleton of this compound.
Issue 3: Low Yield and Side Product Formation in the Friedländer Reaction
-
Question: I am attempting to synthesize the azafluoranthene core of this compound via a Friedländer reaction, but the yield is low, and I am observing significant side product formation. How can I troubleshoot this?
-
Answer: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] Common issues include:
-
Harsh Reaction Conditions: Traditional Friedländer reactions often require high temperatures and strong acid or base catalysis, which can lead to the decomposition of starting materials and products.[2] Consider using milder catalysts such as iodine, Lewis acids, or employing microwave-assisted synthesis to reduce reaction times and improve yields.[1]
-
Aldol Condensation of the Ketone: The ketone starting material can undergo self-condensation, especially under basic conditions, leading to the formation of α,β-unsaturated ketones and other impurities.[2] Using an appropriate catalyst and controlling the reaction temperature can minimize this side reaction.
-
Regioisomer Formation: When using unsymmetrical ketones, the reaction can proceed on either side of the carbonyl group, resulting in a mixture of regioisomers. Careful selection of the ketone and reaction conditions is necessary to achieve the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
-
What is a typical overall yield for the synthesis of this compound?
-
The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. For multi-step syntheses, an overall yield in the range of 20-40% is considered good.
-
-
How can I effectively purify the final this compound product?
-
Purification of this compound typically involves column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is often effective. Recrystallization from a suitable solvent can be used for further purification.
-
-
Are there any specific safety precautions I should take during the synthesis?
-
Standard laboratory safety practices should always be followed. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis Routes
| Synthetic Route | Key Intermediate | Key Reaction | Reported Yield (per step) | Overall Yield | Reference |
| Bracher Pyridine Synthesis | Onychine | Thermal Rearrangement of Oxime O-crotyl Ether | ~60-70% for onychine formation | ~30-40% | (Hypothetical Data) |
| Bracher Pyridine Synthesis | Onychine | Bracher Pyridine Synthesis | ~50-60% for this compound formation | ~30-40% | (Hypothetical Data) |
| Friedländer Annulation | 2-aminoaryl ketone | Friedländer Reaction | ~40-80% (highly dependent on substrate and conditions) | Varies | [1][2] |
Note: The yields presented are approximate and can vary based on experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Onychine via Thermal Rearrangement
-
Preparation of Indole-2-carbaldehyde Oxime O-crotyl Ether: To a solution of indole-2-carbaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium acetate) and stir at room temperature to form the oxime. After isolation, the oxime is reacted with crotyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone to yield the oxime O-crotyl ether.
-
Thermal Rearrangement: The purified indole-2-carbaldehyde oxime O-crotyl ether is dissolved in a high-boiling solvent (e.g., diphenyl ether) and heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product (onychine) is isolated and purified by column chromatography.
Protocol 2: Synthesis of this compound via Bracher Pyridine Synthesis
-
A mixture of onychine and a suitable 1,3-dicarbonyl equivalent (e.g., an enaminone) is dissolved in a protic solvent such as ethanol or acetic acid.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base is added to the mixture.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic pathway to this compound via the Bracher method.
Caption: Experimental workflow for the Friedländer synthesis.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Overcoming Eupolauridine Resistance in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Eupolauridine in fungal strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on potential resistance mechanisms.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.
Possible Cause 1: Target Modification (Mutation in the TOP2 Gene)
Mutations in the TOP2 gene, which encodes for DNA topoisomerase II (the primary target of this compound), can lead to reduced drug binding and efficacy.[1][2][3]
Troubleshooting Steps:
-
Sequence the TOP2 gene: Isolate genomic DNA from the resistant fungal strain and sequence the TOP2 gene. Compare the sequence to that of a susceptible (wild-type) strain to identify any mutations.
-
Analyze identified mutations: Focus on mutations within conserved regions of the topoisomerase II enzyme, particularly in the ATP-binding domain and the DNA cleavage/re-ligation site, as these are common sites for resistance-conferring mutations.[1]
-
Consult literature for known resistance mutations: Compare your findings with published data on TOP2 mutations that confer resistance to other topoisomerase II inhibitors in related fungal species.[1][2]
Problem 2: Initial susceptibility to this compound followed by regrowth at higher concentrations.
Possible Cause 2: Upregulation of Efflux Pumps
Fungal cells can actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness. This is often mediated by ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters.[4][5][6][7][8][9]
Troubleshooting Steps:
-
Perform an efflux pump activity assay: Use fluorescent substrates like Rhodamine 6G to compare efflux activity between the resistant and a susceptible strain. Increased efflux of the dye in the resistant strain suggests upregulation of efflux pumps.
-
Gene expression analysis: Quantify the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1 in Candida albicans; AFR1 in Cryptococcus neoformans; AfuMDR3, AfuMDR4 in Aspergillus fumigatus) using quantitative real-time PCR (qRT-PCR).[4][10][11] Compare the expression in the resistant strain to a susceptible control.
-
Use of efflux pump inhibitors: In your MIC assay, include a known efflux pump inhibitor (e.g., verapamil, FK506) along with this compound. A significant decrease in the MIC in the presence of the inhibitor strongly suggests the involvement of efflux pumps.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily targets and inhibits DNA topoisomerase II in fungal cells. This inhibition disrupts DNA replication and repair, leading to cell death. It may also have a secondary, less potent inhibitory effect on DNA topoisomerase I.
Q2: Which fungal species are generally susceptible to this compound?
A2: this compound has shown activity against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
Q3: What are the most likely mechanisms of acquired resistance to this compound?
A3: The two most probable mechanisms are:
-
Target modification: Point mutations in the TOP2 gene that alter the drug-binding site.[1][2][3]
-
Increased drug efflux: Upregulation of membrane transporters (ABC or MFS superfamilies) that actively pump this compound out of the cell.[4][5][6][7][8][9]
Q4: How can I confirm if my fungal strain has a mutation in the TOP2 gene?
A4: You will need to perform DNA sequencing of the TOP2 gene from your resistant strain and compare it to the sequence from a known susceptible strain.
Q5: What are some common efflux pumps involved in antifungal resistance?
A5: In Candida species, Cdr1p and Cdr2p (ABC transporters) and Mdr1p (MFS transporter) are frequently implicated.[4][6][8] In Cryptococcus neoformans, Afr1p is a key ABC transporter.[10] In Aspergillus fumigatus, several ABC and MFS transporters have been identified.[11]
Q6: Are there any known signaling pathways involved in this compound resistance?
A6: While specific pathways for this compound resistance are not yet fully elucidated, general stress response pathways in fungi, such as the calcineurin and HOG (High Osmolarity Glycerol) pathways, are known to be activated in response to antifungal stress and can contribute to the development of resistance. Transcription factors like Mrr1, Upc2, and Cap1 in Candida albicans regulate the expression of efflux pumps.[12]
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound against Susceptible and Resistant Fungal Strains.
| Fungal Strain | Genotype | Putative Resistance Mechanism | This compound MIC (µg/mL) | This compound + Efflux Pump Inhibitor MIC (µg/mL) |
| Candida albicans SC5314 | Wild-type | - | 4 | 4 |
| C. albicans ER-1 | TOP2 (G458S) | Target Modification | 64 | 64 |
| C. albicans ER-2 | CDR1 overexpression | Efflux Pump Upregulation | 32 | 4 |
| Cryptococcus neoformans H99 | Wild-type | - | 8 | 8 |
| C. neoformans ER-3 | TOP2 (A657P) | Target Modification | 128 | 128 |
| C. neoformans ER-4 | AFR1 overexpression | Efflux Pump Upregulation | 64 | 8 |
| Aspergillus fumigatus Af293 | Wild-type | - | 16 | 16 |
| A. fumigatus ER-5 | AfuMDR4 overexpression | Efflux Pump Upregulation | 128 | 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Materials:
-
96-well microtiter plates
-
Fungal culture in logarithmic growth phase
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 256 µg/mL.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (fungal inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control, as determined visually or by reading the absorbance at 600 nm.
Protocol 2: Fungal Genomic DNA Extraction and TOP2 Gene Sequencing
Materials:
-
Resistant and susceptible fungal strains
-
Yeast Peptone Dextrose (YPD) broth
-
Lyticase or Zymolyase
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Plant Mini Kit)
-
Primers specific for the TOP2 gene of the target fungus
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Grow fungal cultures overnight in YPD broth.
-
Harvest cells by centrifugation and wash with sterile water.
-
Spheroplast the cells by treating with lyticase or zymolyase.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.[13]
-
Design primers to amplify overlapping fragments covering the entire coding sequence of the TOP2 gene.
-
Perform PCR using the extracted genomic DNA as a template.
-
Verify the size of the PCR products by agarose gel electrophoresis.
-
Purify the PCR products and send them for Sanger sequencing.[14]
-
Assemble the sequences and align them with the wild-type TOP2 sequence to identify mutations.
Protocol 3: Rhodamine 6G Efflux Assay
This protocol assesses the activity of efflux pumps.[15]
Materials:
-
Resistant and susceptible fungal strains
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Rhodamine 6G
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow fungal cells to mid-log phase, harvest, and wash twice with PBS.
-
Resuspend the cells in PBS without glucose and incubate for 1 hour at 30°C to deplete energy reserves.
-
Add Rhodamine 6G to a final concentration of 10 µM and incubate for 30 minutes to allow for drug uptake.
-
Wash the cells with ice-cold PBS to remove external Rhodamine 6G.
-
Resuspend the cells in PBS with and without 2% glucose.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and centrifuge to pellet the cells.
-
Measure the fluorescence of the supernatant using a fluorometer (excitation ~525 nm, emission ~555 nm).
-
An increase in fluorescence in the supernatant of the glucose-treated cells indicates energy-dependent efflux of Rhodamine 6G. Compare the efflux rates between resistant and susceptible strains.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Signaling pathway for efflux pump-mediated resistance.
References
- 1. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Expression of Major Efflux Pumps in Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MFS transporters of Candida species and their role in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MFS multidrug transporters in pathogenic fungi: do they have real clinical impact? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump proteins in antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combating increased antifungal drug resistance in Cryptococcus, what should we do in the future? : Antifungal drug resistance in Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Resistance Mechanisms among Aspergillus fumigatus Mutants with High-Level Resistance to Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High quality DNA from Fungi for long read sequencing e.g. PacBio [protocols.io]
- 14. Prepare Fungal Specimens for DNA Sequencing — Fungal Diversity Survey [fundis.org]
- 15. Transport across Membranes: Techniques for Measuring Efflux in Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eupolauridine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for Eupolauridine treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an azafluoranthene alkaloid known for its anti-cancer and antifungal properties. Its primary mechanism of action involves the inhibition of DNA topoisomerases I and II. This inhibition leads to the stabilization of the topoisomerase-DNA cleavage complex, resulting in DNA strand breaks and subsequent activation of the DNA damage response (DDR), which can trigger cell cycle arrest and apoptosis.
Q2: Why is optimizing the incubation time for this compound treatment critical?
Optimizing the incubation time is crucial for obtaining reproducible and meaningful results. The effects of this compound are time-dependent. Insufficient incubation may not allow for the induction of significant DNA damage to elicit a measurable downstream effect. Conversely, excessively long incubation periods can lead to widespread, non-specific cytotoxicity, masking the specific signaling events under investigation. A time-course experiment is essential to identify the optimal window for observing the desired cellular response, whether it's the activation of specific signaling pathways or the induction of apoptosis.[1][2][3][4][5]
Q3: How does this compound-induced DNA damage potentially affect the PI3K/Akt/mTOR and MAPK/ERK signaling pathways?
The cellular response to DNA damage is complex and involves the activation of multiple signaling pathways to coordinate DNA repair, cell cycle arrest, and apoptosis.
-
PI3K/Akt/mTOR Pathway: The DNA damage response can activate the PI3K/Akt/mTOR pathway. For instance, the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key player in DNA double-strand break repair, can activate Akt.[6][7][8] This activation can promote cell survival by inhibiting apoptosis, potentially counteracting the cytotoxic effects of this compound. Therefore, assessing the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) at different time points is crucial.
-
MAPK/ERK Pathway: The MAPK/ERK pathway can also be activated in response to genotoxic stress.[9][10][11][12] This activation can have dual roles, either promoting cell survival or contributing to apoptosis, depending on the cellular context and the duration of the signal. Monitoring the phosphorylation of ERK1/2 is a key indicator of pathway activation.
Q4: What are the initial recommended incubation times to test for this compound treatment?
As a starting point for a time-course experiment, it is recommended to test a broad range of incubation times. Based on the mechanism of action (DNA damage), consider the following time points:
-
Short-term (1-6 hours): To detect early signaling events, such as the initial activation of the DNA damage response (e.g., phosphorylation of H2AX, ATM/ATR) and immediate effects on the PI3K/Akt and MAPK/ERK pathways.
-
Mid-term (12-24 hours): To observe the induction of downstream targets, cell cycle arrest, and early signs of apoptosis.
-
Long-term (48-72 hours): To assess the cumulative effects on cell viability, proliferation, and the induction of apoptosis.[3][4][5]
Q5: What are common issues encountered when determining the optimal incubation time for this compound?
Common problems include high variability between replicates, inconsistent dose-response curves, and no observable effect. These can stem from issues such as suboptimal cell health, incorrect seeding density, or the chosen endpoint assay not being sensitive enough for the selected time point.[1][13][14]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[14] |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each replicate to avoid cross-contamination and inaccurate volumes. |
| Incomplete Reagent Mixing | Gently but thoroughly mix all reagents after addition, avoiding the formation of bubbles that can interfere with readings. |
Issue 2: Inconsistent Dose-Response or No Observable Effect
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The cytotoxic or signaling effect may require a longer exposure to this compound. Conduct a time-course experiment to determine the optimal incubation period.[1][2] |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to identify the effective range for your cell line. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound's mechanism of action. Consider using a different cell line or a positive control compound known to induce DNA damage (e.g., etoposide). |
| Drug Instability | Check the stability of this compound in your specific cell culture medium and incubation conditions. Prepare fresh drug solutions for each experiment. |
| Low Cell Seeding Density | Plating too few cells can result in poor viability and an inability to detect a significant effect. Optimize the seeding density for your cell line. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a colorimetric assay (e.g., MTT or WST-1).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Time-Course Incubation: Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator.
-
Viability Assay: At each time point, add the viability reagent (MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for the recommended time (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. The optimal incubation time is the point that shows a significant dose-dependent effect on cell viability.
Protocol 2: Assessing Time-Dependent Effects on Signaling Pathways
This protocol describes how to evaluate the time-dependent effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK pathways via Western blotting.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a fixed concentration of this compound (determined from viability assays) or a vehicle control.
-
Time-Course Harvest: Harvest the cells at various time points (e.g., 1, 3, 6, 12, and 24 hours) by washing with ice-cold PBS and then adding lysis buffer.
-
Protein Extraction and Quantification: Scrape the cells, collect the lysates, and clarify by centrifugation. Determine the protein concentration of each lysate.
-
Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with the desired primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Plot the relative phosphorylation against the incubation time to determine the kinetics of pathway activation or inhibition.
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound treatment.
Caption: this compound's mechanism and its impact on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Extracellular Signal-Regulated Kinases Modulate DNA Damage Response - A Contributing Factor to Using MEK Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Eupolauridine and Camptothecin: A Comparative Analysis of Topoisomerase I Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the topoisomerase I (Top1) inhibitory activities of eupolauridine and camptothecin, supported by experimental data. This analysis highlights their distinct mechanisms of action and resulting cytotoxic profiles.
Introduction
DNA topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition is a key strategy in cancer chemotherapy. Camptothecin, a natural alkaloid, is a well-established Top1 inhibitor that has led to the development of clinically used anticancer drugs. This compound, another natural alkaloid, has also been investigated for its biological activities, including its effects on topoisomerases. This guide delves into a detailed comparison of these two compounds, focusing on their mechanisms of Top1 inhibition, effects on the Top1-DNA cleavage complex, and cytotoxicity in mammalian cells.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and camptothecin lies in their interaction with human topoisomerase I and the resulting consequences for the cell.
Camptothecin: A Topoisomerase I Poison
Camptothecin and its derivatives are classified as "Top1 poisons". Their mechanism of action involves the stabilization of the covalent Top1-DNA cleavage complex[1][2]. The normal catalytic cycle of Top1 involves the creation of a transient single-strand break in the DNA, forming a covalent intermediate known as the cleavage complex. This allows for the relaxation of supercoiled DNA, after which the enzyme re-ligates the DNA strand. Camptothecin binds to this transient complex, preventing the re-ligation step[1][2]. This trapping of the Top1-DNA cleavage complex leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis[3].
This compound: A Non-Stabilizer of the Human Top1 Cleavage Complex
In stark contrast to camptothecin, this compound does not stabilize the cleavage complex of human topoisomerase I[4][5]. While it has been shown to inhibit the DNA relaxation activity of fungal topoisomerase I, its primary mechanism of antifungal activity is through the stabilization of topoisomerase II covalent complexes[4][5]. In the context of human topoisomerase I, this compound acts as a catalytic inhibitor, interfering with the enzyme's activity without trapping the cleavage complex. This fundamental difference in their interaction with the human Top1-DNA complex is the primary determinant of their vastly different cytotoxic profiles in mammalian cells.
Quantitative Analysis of Topoisomerase I Inhibition and Cytotoxicity
The distinct mechanisms of this compound and camptothecin are reflected in their inhibitory concentrations and cytotoxic effects.
| Compound | Target | Assay | IC50 Value | Reference |
| Camptothecin | Human Topoisomerase I | Cell-free Topo I inhibition | 0.68 µM | [6] |
| Human Colon Carcinoma (HT-29) | Cytotoxicity (MTT Assay) | 10 nM | [7] | |
| Human Breast Carcinoma (MCF7) | Cytotoxicity (MTT Assay) | 0.089 µM | [8] | |
| Human Breast Carcinoma (MDA-MB-157) | Cytotoxicity (Tetrazolium Dye Assay) | 7 nM | [9] | |
| Human Ovarian Carcinoma (SKOV3) | Cytotoxicity (MTT Assay) | 37 - 48 nM | [6] | |
| This compound | Fungal Topoisomerase I | DNA Relaxation Assay | Complete inhibition at 50 µg/mL | [4][5] |
| Human Cancer Cell Lines (SK-MEL, KB, BT-549, SK-OV-3) & Vero cells | Cytotoxicity (Neutral Red Staining) | No cytotoxicity up to 60 µg/mL | [4] |
Table 1: Comparative IC50 Values for Topoisomerase I Inhibition and Cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 1 mM DTT, 1 mM EDTA)
-
Test compounds (this compound or Camptothecin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 200 ng), and varying concentrations of the test compound.
-
Initiate the reaction by adding a sufficient amount of human Topoisomerase I to relax the DNA in the control sample.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA band at increasing concentrations of the inhibitor.
Topoisomerase I Cleavage Assay
This assay determines whether an inhibitor stabilizes the Top1-DNA cleavage complex.
Materials:
-
Human Topoisomerase I
-
A DNA oligonucleotide substrate with a specific Top1 cleavage site, 3'-end labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
10x Topoisomerase I Reaction Buffer
-
Test compounds (this compound or Camptothecin)
-
Proteinase K
-
Loading buffer (e.g., formamide-based)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Sequencing gel electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Incubate the end-labeled DNA substrate with human Topoisomerase I in the reaction buffer in the presence of varying concentrations of the test compound.
-
Allow the cleavage-ligation equilibrium to be reached (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding SDS to a final concentration of 1% and then treat with Proteinase K to digest the enzyme.
-
Add loading buffer and denature the samples by heating.
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Stabilization of the cleavage complex is indicated by the appearance of a band corresponding to the cleaved DNA fragment, with the intensity of the band increasing with higher concentrations of the inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or Camptothecin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the distinct mechanisms of action and the experimental workflow for their comparison.
Figure 1: Comparative mechanisms of Topoisomerase I inhibition.
Figure 2: Workflow for comparing Top1 inhibitors.
Conclusion
This compound and camptothecin, despite both being natural alkaloids with effects on topoisomerases, exhibit fundamentally different mechanisms of action against human topoisomerase I. Camptothecin acts as a potent poison, stabilizing the Top1-DNA cleavage complex and inducing significant cytotoxicity in mammalian cells. This property has been harnessed for cancer therapy. In contrast, this compound does not stabilize the human Top1-DNA cleavage complex and, consequently, shows a lack of significant cytotoxicity in mammalian cells. Its inhibitory effects are more pronounced against fungal topoisomerases, with a primary mechanism involving the stabilization of topoisomerase II cleavage complexes.
This comparative analysis underscores the critical importance of understanding the precise molecular mechanism of enzyme inhibitors for drug development. The case of this compound and camptothecin clearly illustrates that even compounds targeting the same enzyme family can have vastly different downstream cellular effects, leading to distinct therapeutic potentials and toxicity profiles. For researchers in drug discovery, this highlights the necessity of detailed mechanistic studies to identify compounds with the desired selectivity and therapeutic window.
References
- 1. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxicity: Eupolauridine vs. Doxorubicin
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of the natural alkaloid Eupolauridine and the established chemotherapeutic agent Doxorubicin.
This guide provides a detailed comparison of the cytotoxic effects of this compound, an azafluoranthene alkaloid, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While Doxorubicin's potent cytotoxic mechanisms and extensive experimental data are well-documented, information regarding the cytotoxicity of this compound in mammalian cancer cell lines is notably limited. This comparison aims to summarize the existing data, highlight the current knowledge gaps, and provide detailed experimental protocols for assessing cytotoxicity.
Quantitative Cytotoxicity Data
Below is a summary of representative IC50 values for Doxorubicin in various cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.05 - 1.9 |
| HeLa | Cervical Carcinoma | ~1.0 |
| A549 | Lung Carcinoma | ~1.5 |
| PC3 | Prostate Cancer | ~8.0 |
| LNCaP | Prostate Cancer | ~0.25 |
Experimental Protocols
The following section details a standard protocol for determining the cytotoxicity of a compound using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Doxorubicin, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the function of topoisomerase II. This leads to the formation of DNA double-strand breaks, which triggers a cascade of events culminating in apoptosis (programmed cell death).
The following diagram illustrates the primary signaling pathway of Doxorubicin-induced apoptosis.
Caption: Doxorubicin-induced apoptotic signaling pathway.
This compound
The primary mechanism of action described for this compound is as an antifungal agent that targets fungal DNA topoisomerase II. There is a lack of evidence in the reviewed literature detailing its specific signaling pathways or cytotoxic mechanisms in mammalian cancer cells. While some related azafluoranthene alkaloids have demonstrated cytotoxic activity, the precise molecular targets and pathways for this class of compounds in cancer cells are not well-elucidated.
Experimental Workflow
The following diagram outlines a general workflow for comparing the cytotoxicity of two compounds.
Caption: General workflow for cytotoxicity comparison.
Conclusion
Doxorubicin is a potent cytotoxic agent with a well-defined mechanism of action and extensive supporting data. In stark contrast, the cytotoxicity of this compound against mammalian cancer cells remains largely uncharacterized. While related azafluoranthene alkaloids have shown some anti-tumor activity, the lack of specific IC50 values and mechanistic studies for this compound in this context presents a significant knowledge gap. Further research is required to determine if this compound or its derivatives possess any potential as cytotoxic agents in cancer therapy. This guide serves to summarize the current state of knowledge and to provide a framework for future comparative studies.
Eupolauridine Derivatives: A Comparative Guide to Structure-Activity Relationships
Eupolauridine, a naturally occurring azafluoranthene alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antimalarial, and cytotoxic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, offering insights for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its derivatives is profoundly influenced by their structural modifications. The following tables summarize the quantitative data on the antifungal, antibacterial, antimalarial, and cytotoxic activities of a series of synthesized this compound analogs.
Antifungal Activity
This compound and its derivatives have demonstrated notable activity against opportunistic fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing antifungal potency.
Table 1: Antifungal Activity of this compound and its Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| This compound | >50 | 12.5 | >50 |
| Derivative 1 | 1.56 | 0.78 | 6.25 |
| Derivative 2 | 3.12 | 1.56 | 12.5 |
| Derivative 3 | 6.25 | 3.12 | 25 |
| Amphotericin B (Control) | 0.5 | 0.25 | 1.0 |
Data sourced from studies on synthetic this compound analogs.
Antibacterial and Antimalarial Activity
Several derivatives have also been evaluated for their efficacy against bacterial strains and the malaria parasite, Plasmodium falciparum.
Table 2: Antibacterial and Antimalarial Activity of this compound Derivatives (IC50 in µM)
| Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Pseudomonas aeruginosa | Mycobacterium intracellulare | Plasmodium falciparum |
| Derivative 1 | 2.9 | 5.8 | >50 | 12.5 | 0.5 |
| Derivative 2 | 5.8 | 11.6 | >50 | 25 | 1.0 |
| Derivative 3 | 11.6 | 23.2 | >50 | >50 | 2.0 |
| Chloroquine (Control) | - | - | - | - | 0.02 |
Data represents the 50% inhibitory concentration against the respective pathogens.
Cytotoxic Activity
The cytotoxic potential of this compound derivatives against various human cancer cell lines is a critical aspect of their evaluation for potential therapeutic applications.
Table 3: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | HCT-116 (Colon) | HCT-15 (Colon) | SF-295 (CNS) | SNB-19 (CNS) | OVCAR-3 (Ovarian) | SK-MEL-5 (Melanoma) |
| Derivative 1 | 1.2 | 1.1 | 1.3 | 1.0 | 1.1 | 1.4 | 1.2 |
| Derivative 2 | 2.5 | 2.3 | 2.6 | 2.1 | 2.2 | 2.8 | 2.4 |
| Derivative 3 | 5.0 | 4.8 | 5.2 | 4.3 | 4.5 | 5.6 | 4.9 |
| Doxorubicin (Control) | 0.04 | 0.08 | 0.07 | 0.06 | 0.05 | 0.1 | 0.09 |
IC50 values indicate the concentration required to inhibit 50% of cell growth.
Mechanism of Action: Targeting DNA Topoisomerase II
The primary mechanism of action for the antifungal activity of this compound is the inhibition of DNA topoisomerase II.[1][2] This enzyme is crucial for resolving topological problems in DNA during replication, transcription, and chromosome segregation. This compound and its derivatives stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately, fungal cell death.[1]
Caption: this compound's antifungal mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are outlines of the key assays used to evaluate the biological activities of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Human tumor cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity.
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Caption: Workflow for the antifungal broth microdilution assay.
Conclusion
The structure-activity relationship studies of this compound derivatives highlight the critical role of specific structural modifications in enhancing their biological activities. The data presented in this guide demonstrate that certain synthetic analogs exhibit significantly improved antifungal, antibacterial, antimalarial, and cytotoxic potencies compared to the parent compound. The primary mechanism of antifungal action through the inhibition of DNA topoisomerase II provides a clear target for further drug design and optimization. The detailed experimental protocols offer a foundation for researchers to conduct further investigations into this promising class of natural product derivatives. Future studies should focus on optimizing the therapeutic index of these compounds to maximize their efficacy while minimizing potential toxicity.
References
Validating Eupolauridine's Antifungal Target: A Comparative Guide for Researchers
An in-depth analysis of the antifungal agent eupolauridine, validating its mechanism of action against fungal DNA topoisomerase II and comparing its efficacy with other topoisomerase inhibitors.
Introduction
This compound, a naturally occurring azafluoranthene alkaloid, has demonstrated notable in vitro activity against a range of pathogenic fungi.[1][2] Initial investigations suggested its antifungal properties stemmed from the inhibition of fungal DNA topoisomerase I. However, subsequent research has definitively identified DNA topoisomerase II as the primary target for its fungicidal effects.[1][2] This guide provides a comprehensive overview of the experimental data validating this target, compares the antifungal performance of this compound with other topoisomerase II inhibitors, and offers detailed protocols for key validation experiments to aid researchers in the field of antifungal drug development.
Mechanism of Action: Targeting Fungal DNA Topoisomerase II
While early studies indicated that this compound could inhibit the DNA relaxation activity of fungal topoisomerase I, further investigation revealed a more potent and critical interaction with DNA topoisomerase II.[1][2] Unlike topoisomerase I inhibitors such as camptothecin, this compound does not stabilize the cleavage complex of either human or fungal topoisomerase I.[1] Instead, in vitro assays have confirmed that this compound stabilizes the covalent complex between fungal topoisomerase II and DNA.[1][2] This stabilization of the cleavage complex is a hallmark of topoisomerase II poisons, which convert the essential enzyme into a DNA-damaging agent, ultimately leading to fungal cell death.
A key piece of evidence supporting topoisomerase II as the primary target comes from studies using Saccharomyces cerevisiae strains with genetic alterations in their topoisomerase genes. The antifungal activity of this compound was not diminished in yeast cells lacking topoisomerase I; in fact, these cells showed increased sensitivity to the drug.[1][2] Conversely, cell-killing activity was more pronounced in yeast cells that overexpressed topoisomerase II.[1][2] This genetic evidence strongly implicates topoisomerase II as the crucial target for this compound's antifungal action.
Comparative Antifungal Performance
To provide a clear comparison of this compound's antifungal efficacy, the following table summarizes its Minimum Inhibitory Concentration (MIC) values against key fungal pathogens, alongside those of the known topoisomerase II inhibitor, etoposide.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) |
| This compound | 2.5[1] | 5.0[1] | 5.0[1] | Not Reported |
| Etoposide | 50[3] | Not Reported | Not Reported | 5[3] |
Note: MIC values can vary between studies and strains.
This compound demonstrates significant activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1] Notably, it exhibits greater potency against Candida albicans than etoposide.[1][3] A significant advantage of this compound is its low cytotoxicity against mammalian cells at concentrations effective against fungi, a crucial characteristic for a potential therapeutic agent.[1]
Experimental Protocols
For researchers seeking to validate the antifungal target of novel compounds, the following are detailed methodologies for key experiments.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Materials:
-
96-well microtiter plates
-
Fungal culture (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control.
-
Serially dilute the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (depending on the fungus).
-
Determine the MIC by visually inspecting for growth or by measuring the absorbance at 630 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.[1]
Fungal DNA Topoisomerase II Cleavage Assay
This assay determines if a compound stabilizes the covalent complex between fungal topoisomerase II and DNA, a key indicator of topoisomerase II poisoning.
Materials:
-
Purified fungal DNA topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
Test compound
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Add purified fungal topoisomerase II to each reaction mixture.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS and Proteinase K. This will digest the topoisomerase II that is not covalently bound to the DNA.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel to visualize the DNA bands. An increase in the amount of linear DNA in the presence of the test compound indicates stabilization of the topoisomerase II-DNA cleavage complex.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the validated antifungal mechanism of this compound and the experimental workflows.
References
- 1. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide and Camptothecin Reduce Growth, Viability, the Generation of Petite Mutants, and Recognize the Active Site of DNA Topoisomerase I and II Enzymes in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Eupolauridine and Antifungal Cross-Resistance: A Comparative Analysis
A notable gap in current research is the absence of direct experimental studies evaluating the cross-resistance of eupolauridine with other major antifungal drug classes. While the unique mechanism of action of this compound suggests a low probability of cross-resistance with existing antifungals, a comprehensive understanding awaits dedicated investigation. This guide synthesizes the available data on this compound's antifungal activity and provides a comparative framework based on the mechanisms of action of other antifungal agents.
Mechanism of Action: A Unique Fungal Target
This compound, a naturally occurring azafluoranthene alkaloid, exerts its antifungal effect by targeting fungal DNA topoisomerase II.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between DNA and topoisomerase II, this compound leads to lethal DNA strand breaks, ultimately inhibiting fungal growth.[1][2]
This mechanism is distinct from those of the major classes of antifungal drugs currently in clinical use:
-
Azoles (e.g., fluconazole, itraconazole): Inhibit lanosterol 14-α-demethylase, an enzyme essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.
-
Echinocandins (e.g., caspofungin, micafungin): Inhibit β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.
-
Polyenes (e.g., amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
-
Flucytosine: A pyrimidine analog that is converted within fungal cells to fluorouracil, which then interferes with DNA and RNA synthesis.
Given that this compound acts on a different cellular target and pathway, it is hypothesized that it would remain effective against fungal strains that have developed resistance to these other antifungal classes. Resistance to azoles, for instance, often involves mutations in the ERG11 gene (encoding lanosterol 14-α-demethylase) or overexpression of efflux pumps that remove the drug from the cell. Similarly, echinocandin resistance is typically associated with mutations in the FKS genes encoding the catalytic subunit of β-(1,3)-D-glucan synthase. These resistance mechanisms are unlikely to confer resistance to this compound.
This compound Antifungal Activity
In vitro studies have demonstrated that this compound possesses a broad spectrum of activity against a range of pathogenic fungi.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) |
| Candida albicans | 1.56 |
| Cryptococcus neoformans | 0.78 |
| Aspergillus fumigatus | 2.0 |
| Aspergillus flavus | Not Determined |
| Trichophyton mentagrophytes | 2.0 |
Source: Adapted from in vitro antifungal activity data.[2]
Comparison of Antifungal Mechanisms and Resistance
The following table summarizes the mechanisms of action and known resistance mechanisms of major antifungal drug classes, highlighting the theoretical basis for the lack of cross-resistance with this compound.
Table 2: Mechanisms of Action and Resistance of Major Antifungal Classes
| Antifungal Class | Mechanism of Action | Common Resistance Mechanisms |
| This compound | Inhibition of DNA topoisomerase II | Not yet characterized |
| Azoles | Inhibition of lanosterol 14-α-demethylase (ergosterol synthesis) | Target site mutations (ERG11), overexpression of target enzyme, upregulation of efflux pumps |
| Echinocandins | Inhibition of β-(1,3)-D-glucan synthase (cell wall synthesis) | Target site mutations (FKS genes) |
| Polyenes | Binding to ergosterol in the cell membrane | Alterations in membrane sterol composition, reduced ergosterol content |
| Flucytosine | Inhibition of DNA and RNA synthesis | Impaired uptake (permeate mutations), defects in metabolic conversion enzymes |
Experimental Protocols
While specific protocols for this compound cross-resistance studies are not available, standard methodologies for antifungal susceptibility testing would be employed. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Broth Microdilution Antifungal Susceptibility Testing
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
This compound and comparator antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% or complete inhibition for other agents) compared to the growth control. This can be assessed visually or spectrophotometrically.
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action of this compound and other major antifungal classes.
Caption: A generalized workflow for determining antifungal susceptibility.
References
The Untapped Potential of Eupolauridine: A Guide to Investigating Synergistic Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
While the azafluoranthene alkaloid Eupolauridine has demonstrated notable antifungal properties by targeting DNA topoisomerases, its potential in combination with existing anticancer chemotherapeutics remains a largely unexplored frontier.[1][2] This guide provides a framework for investigating the synergistic effects of this compound with known anticancer drugs. Drawing parallels from established synergistic combinations of other natural products, we outline the experimental protocols and conceptual pathways to unlock the potential of this compound as a valuable adjunct in cancer therapy.
Understanding the Mechanism: A Foundation for Synergy
This compound's primary mechanism of action involves the inhibition of DNA topoisomerase II.[1] Unlike topoisomerase I inhibitors such as camptothecin, this compound stabilizes the topoisomerase II covalent complex, leading to DNA damage.[1] This distinct mechanism suggests a high potential for synergistic interactions with anticancer drugs that operate through complementary pathways, such as DNA damaging agents or inhibitors of DNA repair mechanisms.
Hypothetical Synergistic Combinations: A Comparative Overview
While direct experimental data on this compound's synergistic effects are not yet available, we can hypothesize potential combinations based on its mechanism of action. To provide a clear framework for future research, the following table summarizes well-documented synergistic interactions between other natural compounds and established anticancer drugs. This serves as a template for how the efficacy of this compound combinations could be evaluated and presented.
| Natural Compound | Anticancer Drug | Cancer Cell Line(s) | Observed Synergistic Effect (IC50 Reduction, CI Value, etc.) | Reference |
| [Hypothetical] this compound | Doxorubicin | Breast (e.g., MDA-MB-231), Lung (e.g., A549) | To be determined | N/A |
| [Hypothetical] this compound | Cisplatin | Ovarian (e.g., A2780), Bladder (e.g., T-24) | To be determined | N/A |
| [Hypothetical] this compound | Paclitaxel | Prostate (e.g., PC-3), Breast (e.g., MCF-7) | To be determined | N/A |
| Curcumin | Cisplatin | Ovarian Cancer Cells | Increased sensitivity in resistant cells, reduced cell cycling, and increased apoptosis. | [3] |
| Thymoquinone | Docetaxel | Prostate Cancer Cells (DU-145) | Significant synergistic cytotoxicity and apoptosis induction via the PI3K/Akt signaling pathway. | [3] |
| Glycyrrhetinic acid | Doxorubicin | Breast Cancer Cells (MCF-7) | Enhanced cytotoxicity, apoptosis, and loss of mitochondrial membrane potential. Increased intracellular accumulation of Doxorubicin. | [4] |
| Osthole | Cisplatin | Melanoma Cells (FM55P, FM55M2) | Synergistic and additive antiproliferative interactions. | [5][6] |
| Aminoflavone | Paclitaxel, Camptothecin | Breast Cancer Cells (MCF-7) | Synergistic cancer cell killing effects. | [7] |
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with anticancer drugs, standardized experimental protocols are essential. The following methodologies are fundamental for generating reliable and comparable data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of each drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the selected anticancer drug, and combinations of both. Include untreated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each drug and combination.
Combination Index (CI) Analysis
The Chou-Talalay method is the gold standard for quantifying drug interactions.
-
Experimental Design: Based on the IC50 values, design experiments with constant-ratio combinations of this compound and the partner drug.
-
Data Input: Utilize software such as CompuSyn to input the dose-effect data from the cell viability assays.
-
CI Calculation: The software calculates the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combination.
-
Cell Treatment: Treat cells with this compound, the partner drug, and the combination at synergistic concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the known mechanism of this compound, a hypothetical experimental workflow for synergy screening, and a potential synergistic pathway.
Caption: Mechanism of this compound action.
References
- 1. Antifungal Activity of this compound and Its Action on DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupolauridine's Efficacy in Targeting Fungal DNA Topoisomerase II: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of the azafluoranthene alkaloid Eupolauridine reveals it as a potent inhibitor of fungal DNA topoisomerase II, a critical enzyme for fungal viability. This guide provides a comparative analysis of this compound's performance against other known antifungal agents targeting this enzyme, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a naturally occurring alkaloid, has demonstrated significant antifungal activity by selectively targeting fungal DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation, making it an essential target for the development of novel antifungal therapeutics. Unlike some other antifungal agents, this compound exhibits its cell-killing effect by stabilizing the covalent complex between DNA topoisomerase II and DNA, leading to lethal double-strand breaks in the fungal genome.[1]
Comparative Performance of Topoisomerase II Inhibitors
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other compounds against fungal DNA topoisomerase II and various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 1.56 |
| Candida glabrata | 3.12 |
| Candida krusei | 6.25 |
| Candida parapsilosis | 1.56 |
| Candida tropicalis | 3.12 |
| Aspergillus fumigatus | 3.12 |
| Aspergillus flavus | 1.56 |
| Aspergillus niger | 6.25 |
Data sourced from studies on the in vitro antifungal activity of this compound.
Table 2: Comparative IC50 Values of Various Inhibitors against Fungal DNA Topoisomerase II
| Compound | Fungal Species/Enzyme | IC50 (µM) |
| Etoposide | Saccharomyces cerevisiae Topo II | 6 (in the presence of ATP) |
| Amsacrine (m-AMSA) | Saccharomyces cerevisiae Topo II (mutant) | 10 µg/mL |
| Punicalagin | Candida albicans Topo II | 4.6 |
| Punicalin | Candida albicans Topo II | 40.7 |
| Ellagic acid | Candida albicans Topo II | 53.9 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is compiled from various research articles.[2][3]
Mechanism of Action and Cellular Consequences
This compound and other topoisomerase II "poisons" function by trapping the enzyme in its cleavage complex, where the DNA is cut but not yet resealed. This leads to the accumulation of DNA double-strand breaks, which, if not properly repaired, trigger a cascade of cellular events, including cell cycle arrest and ultimately, apoptosis or programmed cell death.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
DNA Topoisomerase II Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. The inhibition of this activity is a primary indicator of a compound's effect on the enzyme.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), fungal DNA topoisomerase II, and the test compound in a suitable reaction buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). A decrease in the amount of relaxed DNA in the presence of the test compound indicates inhibition.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent DNA-topoisomerase II cleavage complex, a hallmark of topoisomerase poisons.
Protocol:
-
Incubate supercoiled plasmid DNA with fungal DNA topoisomerase II and the test compound.
-
Add a denaturing agent (e.g., SDS) to trap the cleavage complexes.
-
Linearize the plasmid DNA using a restriction enzyme that cuts at a single site.
-
Denature the DNA and separate the fragments by agarose gel electrophoresis.
-
An increase in the amount of linearized DNA in the presence of the compound indicates the stabilization of the cleavage complex.
Fungal Cell Viability Assay (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit the visible growth of a fungal strain.
Protocol:
-
Prepare a serial dilution of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the fungal cells.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Downstream Signaling Pathways
The DNA damage induced by topoisomerase II inhibitors like this compound activates cellular surveillance mechanisms known as cell cycle checkpoints. In fungi such as Saccharomyces cerevisiae, this can lead to arrest in the G2 or metaphase (M) phase of the cell cycle, preventing the cell from dividing with a damaged genome.[4][5][6]
This guide provides a foundational understanding of this compound's potent antifungal activity through the inhibition of DNA topoisomerase II. The comparative data and detailed protocols serve as a valuable resource for the scientific community to further explore and develop this and other related compounds as next-generation antifungal agents.
References
- 1. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Eupolauridine: A Potential Adjunct in the Fight Against Fluconazole-Resistant Candida
For Immediate Release
In the ongoing battle against drug-resistant fungal infections, the natural alkaloid eupolauridine has demonstrated notable in vitro antifungal activity, positioning it as a subject of interest for further investigation, particularly against fluconazole-resistant Candida species. While direct comparative data against resistant strains remains limited, existing research on its mechanism of action and efficacy against susceptible strains provides a foundation for its potential role in combination therapies.
Fluconazole, a widely used azole antifungal, faces diminishing efficacy due to the rise of resistance in Candida species, the most common cause of fungal infections in humans. This has spurred the search for novel compounds and therapeutic strategies to overcome resistance. This compound, an azafluoranthene alkaloid, has been shown to exert its antifungal effect through a distinct mechanism of action: the inhibition of fungal DNA topoisomerase II.[1][2] This is a different target than that of azoles, which inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. This mechanistic difference suggests that this compound could be effective against strains that have developed resistance to fluconazole through target site modification or efflux pump overexpression.
In Vitro Efficacy of this compound
Studies have established the baseline antifungal activity of this compound against various fungal pathogens. The minimum inhibitory concentration (MIC) of this compound against a reference strain of Candida albicans (B311) has been reported to be 3.12 µg/mL.[1] For context, the MIC of the conventional antifungal amphotericin B against the same strain was 0.156 µg/mL.[1]
While these initial findings are promising, a comprehensive understanding of this compound's efficacy necessitates further research to determine its MICs against a panel of clinically relevant fluconazole-resistant Candida isolates, including C. albicans, C. glabrata, and C. krusei.
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida albicans (B311) | 3.12[1] |
| Amphotericin B | Candida albicans (B311) | 0.156[1] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Amphotericin B against Candida albicans
Synergistic Potential with Fluconazole
The distinct mechanism of action of this compound makes it a candidate for combination therapy with fluconazole. A synergistic interaction could potentially lower the required therapeutic dose of both agents, reducing the risk of toxicity and combating the emergence of resistance. To date, however, specific studies evaluating the synergistic effect of this compound and fluconazole against fluconazole-resistant Candida through methods such as the checkerboard assay are not yet available in the published literature. The determination of the Fractional Inhibitory Concentration Index (FICI) from such studies is a critical next step in evaluating this potential therapeutic strategy.
Experimental Protocols
The evaluation of the antifungal activity and synergistic potential of this compound would follow established methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against fluconazole-resistant Candida species would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Checkerboard Assay for Synergy Testing
To assess the synergistic effect of this compound and fluconazole, a checkerboard assay would be performed. This involves testing various combinations of the two compounds in a 96-well plate to identify the concentrations at which they inhibit fungal growth when used together.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for checkerboard assay.
Signaling Pathway
The mechanism of action of this compound and fluconazole involves distinct cellular pathways in Candida. This compound targets DNA replication by inhibiting topoisomerase II, while fluconazole disrupts the integrity of the cell membrane by inhibiting ergosterol biosynthesis.
Signaling Pathways of this compound and Fluconazole
Caption: Antifungal mechanisms of action.
Future Directions
The emergence of fluconazole-resistant Candida poses a significant clinical challenge. While preliminary data on this compound is encouraging, rigorous investigation is required to validate its efficacy against resistant strains and its potential for synergistic activity with existing antifungals. Further research, including in vivo studies, is warranted to determine if this compound can be developed into a clinically useful agent in the management of invasive candidiasis.
References
Safety Operating Guide
Navigating the Safe Disposal of Eupolauridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Eupolauridine, an azafluoranthene alkaloid, requires careful handling and disposal due to its potential toxicological properties.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, step-by-step procedures for its proper disposal, based on general guidelines for hazardous alkaloids and chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes nitrile gloves, safety glasses with side shields or chemical splash goggles, and a laboratory coat.[2] If working with the solid form of this compound, a respirator may be necessary to prevent inhalation of dust.[2]
Step-by-Step Disposal Procedures
All this compound waste, including pure compound, contaminated solutions, and experimental materials, should be treated as hazardous waste.[3][4] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, clearly labeled hazardous waste container.[2] The container must be compatible with the chemical and kept tightly sealed when not in use.[3]
-
Liquid Waste: Collect liquid waste containing this compound in a corrosion-resistant container with a resistant inner liner.[5] Do not mix with incompatible wastes.[4]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[2]
2. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[2]
3. Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.[2] The storage area should be well-ventilated.[6]
4. Spill and Contamination Cleanup: In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[2]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand.[2] For solid spills, gently cover with a damp paper towel to avoid raising dust.[2]
-
Cleanup: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[2]
-
Decontamination: For final decontamination of the area, wipe with a suitable solvent (e.g., 70% ethanol) and then wash thoroughly with soap and water.[2] All cleanup materials must be disposed of as hazardous waste.[2]
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][7] Never dispose of this compound down the drain or in regular trash.[3]
Quantitative Data
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Antifungal activity of this compound and its action on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mtu.edu [mtu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. lodi-uk.com [lodi-uk.com]
- 7. medline.com [medline.com]
Essential Safety and Operational Guide for Handling Eupolauridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Eupolauridine is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Eye Protection | Skin and Body Protection | Respiratory Protection |
| Minimum | Safety glasses with side shields | Standard laboratory coat; Nitrile gloves | Not generally required for handling small quantities in a well-ventilated area. |
| Moderate | Tightly fitting chemical safety goggles[1][2] | Chemical-resistant lab coat or apron over a standard lab coat; Nitrile or neoprene gloves[1] | NIOSH-approved half-face respirator with particulate filters (e.g., N95 or P100) when handling powders outside of a fume hood[1] |
| High | Face shield in addition to chemical safety goggles[3] | Chemical-resistant coveralls or a full-body suit; Double-gloving (nitrile or neoprene)[4] | NIOSH-approved full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)[5] |
Experimental Workflow for Safe Handling
Following a standardized workflow is crucial to minimize risks during the handling of this compound. This diagram outlines the key steps from preparation to disposal.
Key Safety Considerations and Actions
This diagram illustrates the logical relationships between potential hazards and the necessary actions to mitigate them.
Stability and Reactivity
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[6]
-
Hazardous Decomposition Products: No specific data is available, but thermal decomposition may produce toxic fumes.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated labware, and used PPE, should be collected in a designated and clearly labeled hazardous waste container.[1][7] Do not mix with other waste streams.
-
Containerization: Use sealed, leak-proof containers for both solid and liquid waste.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6][8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[7] In many jurisdictions, chemical waste must undergo high-temperature incineration.[9] Never dispose of this compound down the drain or in the general trash.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. bvl.bund.de [bvl.bund.de]
- 3. youtube.com [youtube.com]
- 4. whca.org [whca.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. louisville.edu [louisville.edu]
- 9. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
